Volinanserin-d4 Hydrochloride Salt
Description
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Properties
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-[1-[1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1/i10D2,13D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCZHOIXUDOLR-XBZIDIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])N2CCC(CC2)[C@H](C3=C(C(=CC=C3)OC)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Volinanserin-d4 hydrochloride salt chemical properties
An In-Depth Technical Guide to Volinanserin-d4 Hydrochloride Salt
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a critical tool for researchers in pharmacology and drug development. We will delve into its chemical properties, synthesis, mechanism of action, and, most importantly, its application as an internal standard in advanced analytical methodologies. This document is intended for scientists and professionals who require a deep, practical understanding of this deuterated compound.
Introduction: The Significance of Volinanserin and its Deuterated Analog
Volinanserin, also known by its developmental code MDL-100,907, is a well-characterized and highly selective antagonist of the serotonin 5-HT2A receptor.[1][2][3] It exhibits a strong binding affinity (Ki) of approximately 0.36 nM and demonstrates over 300-fold selectivity for the 5-HT2A receptor compared to other serotonergic receptors (like 5-HT2C), as well as α1-adrenergic and dopamine D2 receptors.[1][4][5] This high specificity has made Volinanserin an invaluable research tool for investigating the physiological and pathological roles of the 5-HT2A receptor, which is implicated in conditions such as psychosis, insomnia, and depression.[1][6][7][8]
This compound is the deuterium-labeled form of the parent compound, formulated as a hydrochloride salt to improve handling and solubility.[5][9][10] The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[5][11]
The Rationale for Deuteration:
The substitution of hydrogen with deuterium is a strategic modification with two primary benefits in pharmaceutical science:
-
Altering Metabolic Profiles: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve breaking this bond, potentially improving a drug's pharmacokinetic profile.[11][12]
-
Serving as an Ideal Internal Standard: For quantitative analysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated analogs are the gold standard.[13][14] They are chemically almost identical to the non-labeled analyte, meaning they behave similarly during sample extraction and chromatographic separation. However, their increased mass allows them to be distinguished by the mass spectrometer.[5][14][15] This co-eluting, mass-differentiated standard enables precise correction for matrix effects and procedural variability, ensuring highly accurate and reproducible quantification.[14][15]
This compound is primarily utilized in the second context, serving as a superior internal standard for the accurate measurement of Volinanserin in complex biological matrices.[5][16]
Physicochemical Properties
The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Chemical Name | (αR)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl-d4]-4-piperidinemethanol hydrochloride | [5][10] |
| CAS Number | 1217617-73-6 | [5][9][17] |
| Molecular Formula | C₂₂H₂₅D₄ClFNO₃ | [5] |
| Molecular Weight | 413.95 g/mol | [5][18] |
| Appearance | White to yellow crystalline solid | [17][19] |
| Storage | -20°C, protected from light and moisture | [4][19] |
| Stability | ≥ 4 years under proper storage conditions (for parent compound) | [19] |
| Solubility | Organic Solvents: Soluble in Dimethylformamide (DMF, ~25 mg/ml), Ethanol (~20 mg/ml), and Dimethyl Sulfoxide (DMSO, ~15 mg/ml). Aqueous Solvents: Sparingly soluble in aqueous buffers; slightly soluble in water. For aqueous solutions, first dissolve in an organic solvent like DMF and then dilute with the buffer. | [16][19] |
Synthesis and Structural Elucidation
The synthesis of Volinanserin is a multi-step process that requires precise stereochemical control to yield the active (R)-enantiomer. The introduction of deuterium is performed on a suitable precursor during this pathway.
Generalized Synthesis Pathway for Volinanserin:
-
Starting Material Protection: The synthesis often begins with a piperidine derivative, such as ethyl isonipecotate, which is protected with a Boc (tert-butyloxycarbonyl) group.[2][20]
-
Weinreb Amide Formation: The protected intermediate is converted to a Weinreb amide. This functional group is an excellent precursor for the subsequent ketone synthesis, as it resists over-addition of the organometallic reagent.[2][20]
-
Ketone Synthesis: The Weinreb amide reacts with the Grignard or organolithium reagent derived from 1,2-dimethoxybenzene to form the corresponding ketone.[2]
-
Stereoselective Reduction: The ketone is reduced to a secondary alcohol. This step is critical for establishing the correct stereochemistry.
-
Chiral Resolution: The resulting racemic alcohol is resolved to isolate the desired (R)-(+)-enantiomer.[2]
-
Deprotection and Alkylation: The Boc protecting group is removed, and the secondary amine on the piperidine ring is alkylated. For Volinanserin-d4, this alkylation is performed using a deuterated 4-fluorophenethyl bromide or a similar electrophile, which introduces the four deuterium atoms onto the ethyl bridge.[2]
-
Salt Formation: The final free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Pharmacology and Mechanism of Action
The pharmacological activity of Volinanserin-d4 is identical to that of its non-deuterated counterpart. Its primary mechanism of action is the competitive blockade of serotonin (5-hydroxytryptamine, 5-HT) at the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[21][22]
Mechanism of Antagonism:
-
Binding: Volinanserin binds with high affinity to the 5-HT2A receptor, physically occupying the binding site.[1][4]
-
Inhibition: This occupation prevents the endogenous neurotransmitter, serotonin, from binding and activating the receptor.[22]
-
Signal Transduction Blockade: By preventing serotonin binding, Volinanserin blocks the Gq/G11 signaling cascade typically initiated by 5-HT2A receptor activation. This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately increase intracellular calcium and activate protein kinase C (PKC).
-
Physiological Consequence: The blockade of this excitatory pathway in key brain regions, such as the prefrontal cortex, is thought to mediate the antipsychotic, anti-hallucinogenic, and sleep-promoting effects observed with 5-HT2A antagonists.[6][7][21][23]
Application in Analytical Methodologies
The primary and most critical application of this compound is as an internal standard (IS) for the quantification of Volinanserin in biological samples. The use of a stable isotope-labeled IS is mandated by regulatory bodies for bioanalytical method validation for its ability to ensure the highest level of accuracy and precision.
Causality Behind Using a Deuterated IS:
-
Correction for Extraction Inefficiency: During sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some analyte may be lost. Because the IS is added at the beginning and has nearly identical chemical properties, it will be lost at the same proportion as the analyte. The final analyte/IS ratio remains constant, correcting for this loss.
-
Correction for Matrix Effects: In LC-MS, co-eluting compounds from the biological matrix (salts, lipids, proteins) can interfere with the ionization of the analyte in the mass spectrometer's source, either suppressing or enhancing the signal. The deuterated IS co-elutes with the analyte and experiences the exact same suppression or enhancement, making the analyte/IS ratio a reliable measure, independent of matrix effects.[14]
Experimental Protocol: Quantification of Volinanserin in Human Plasma via LC-MS/MS
This protocol provides a validated, step-by-step methodology for a typical bioanalytical workflow.
1. Materials and Reagents:
-
Volinanserin reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Volinanserin and Volinanserin-d4 HCl in methanol or DMSO.
-
Working Standard Solutions: Serially dilute the Volinanserin stock solution with 50:50 acetonitrile/water to create calibration standards (e.g., ranging from 0.1 to 100 ng/mL).
-
Internal Standard Working Solution (10 ng/mL): Dilute the Volinanserin-d4 stock solution with 50:50 acetonitrile/water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (10 ng/mL) to each tube and briefly vortex. This step is crucial; the IS must be added before precipitation to account for all subsequent variability.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions:
-
Volinanserin: Q1: 374.2 -> Q3: 152.1 (Proposed transition based on structure)
-
Volinanserin-d4: Q1: 378.2 -> Q3: 152.1 (The fragment ion remains the same as deuterium is on the other part of the molecule)
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte (Volinanserin) and the internal standard (Volinanserin-d4).
-
Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area.
-
Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards. Use a weighted (1/x²) linear regression.
-
Determine the concentration of unknown samples by interpolating their PAR values from the calibration curve.
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The Unseen Modulator: A Technical Guide to the Mechanism of Action of Volinanserin-d4 Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the molecular mechanism of Volinanserin-d4 hydrochloride salt, a critical tool in neuropharmacology research. We will dissect its interaction with the serotonin 2A receptor, the subsequent impact on intracellular signaling, and the rationale for the use of its deuterated form in scientific investigation. This document is intended to serve as a comprehensive technical resource, blending established scientific principles with practical insights for researchers in the field.
Introduction: The Significance of Volinanserin and the Role of Deuteration
Volinanserin, also known as MDL 100,907, is a highly potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Its remarkable selectivity has established it as a gold-standard pharmacological tool for elucidating the diverse physiological and pathological roles of the 5-HT2A receptor.[1] Although investigated in clinical trials for conditions such as schizophrenia and insomnia, it was never brought to market.[1][3][4][5][6]
The subject of this guide, this compound, is a deuterated analog of Volinanserin.[7] Deuterium is a stable, non-radioactive isotope of hydrogen.[8] The substitution of hydrogen with deuterium atoms in a drug molecule, a process known as deuteration, can offer significant advantages in pharmaceutical research and development.[9][10][11] While deuteration can sometimes be employed to alter the metabolic profile of a drug, in the context of Volinanserin-d4, its primary utility lies in its application as an internal standard for analytical methods like mass spectrometry.[7][9] The increased mass of the deuterated molecule allows for its clear differentiation from the non-deuterated form, enabling precise quantification in biological samples.[9][12] For the purpose of understanding its mechanism of action at the receptor level, the pharmacological properties of Volinanserin-d4 are considered to be functionally identical to those of its non-deuterated counterpart.
Core Mechanism of Action: High-Affinity Antagonism of the 5-HT2A Receptor
The primary mechanism of action of Volinanserin is its highly selective and potent antagonism of the 5-HT2A receptor.[1][2][13] This receptor is a G protein-coupled receptor (GPCR) that belongs to the serotonin receptor family.[14]
Key Characteristics of Volinanserin's Interaction with the 5-HT2A Receptor:
-
High Affinity: Volinanserin exhibits a very high affinity for the 5-HT2A receptor, with a reported Ki value of approximately 0.36 nM.[2][7][15] The Ki, or inhibition constant, represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand, serotonin. A lower Ki value indicates a higher binding affinity.
-
Exceptional Selectivity: A defining feature of Volinanserin is its remarkable selectivity for the 5-HT2A receptor. It shows a 300-fold greater affinity for the 5-HT2A receptor compared to other related receptors such as the 5-HT1c (now known as 5-HT2C), alpha-1 adrenergic, and dopamine D2 receptors.[2][7][15] This high selectivity minimizes off-target effects and makes it an invaluable tool for isolating and studying 5-HT2A receptor-mediated processes.
-
Antagonism and Potential Inverse Agonism: As an antagonist, Volinanserin binds to the 5-HT2A receptor and blocks the binding of the endogenous agonist, serotonin. This prevents the receptor from being activated and initiating its downstream signaling cascade.[13][16] Furthermore, many 5-HT2A receptor antagonists, and indeed the receptor itself, exhibit constitutive activity, meaning they can signal in the absence of an agonist.[17][18] Ligands that reduce this basal signaling are termed inverse agonists.[5] While Volinanserin is broadly classified as an antagonist, it is plausible that it also possesses inverse agonist properties, a characteristic common to many drugs in its class.[5]
| Property | Value | Significance |
| Target Receptor | Serotonin 2A (5-HT2A) | A key modulator of various central nervous system functions.[14] |
| Binding Affinity (Ki) | ~0.36 nM | Indicates very strong binding to the 5-HT2A receptor.[2][7][15] |
| Selectivity | ~300-fold over 5-HT2C, α1-adrenergic, and D2 receptors | Minimizes off-target effects, allowing for precise study of 5-HT2A receptor function.[2][7][15] |
| Functional Activity | Antagonist / Potential Inverse Agonist | Blocks serotonin-induced signaling and may reduce basal receptor activity.[5][13][16][17] |
The 5-HT2A Receptor Signaling Pathway and its Modulation by Volinanserin
The 5-HT2A receptor primarily exerts its effects by coupling to the Gq/G11 family of G proteins.[13][14] The binding of an agonist, such as serotonin, initiates a conformational change in the receptor, leading to the activation of this signaling cascade. Volinanserin, by blocking agonist binding, prevents these downstream events.
The Canonical 5-HT2A Signaling Cascade:
-
Gq/G11 Activation: Upon agonist binding, the 5-HT2A receptor activates its associated Gq/G11 protein.[13]
-
Phospholipase C (PLC) Stimulation: The activated alpha subunit of the Gq/G11 protein stimulates the enzyme phospholipase C (PLC).[9][13]
-
Second Messenger Production: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[2][9][13]
-
Downstream Effects:
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2][9][13]
-
DAG remains in the cell membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC).[9][13]
-
These events lead to a cascade of further cellular responses, including the phosphorylation of various proteins, which ultimately mediate the physiological effects of 5-HT2A receptor activation.
Experimental Protocol: Determination of 5-HT2A Receptor Binding Affinity using a Competitive Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of a test compound, such as Volinanserin, for the human 5-HT2A receptor. The principle of this assay is the competition between a radiolabeled ligand (e.g., [3H]ketanserin) and an unlabeled test compound for binding to the receptor.
Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from a region with high 5-HT2A receptor density (e.g., rodent frontal cortex).
-
Radioligand: [3H]ketanserin (a well-characterized 5-HT2A antagonist).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, pH 7.4.
-
Unlabeled Ligands: this compound (test compound) and a known 5-HT2A antagonist for determining non-specific binding (e.g., unlabeled ketanserin).
-
96-well Filter Plates: GF/B or GF/C filter plates pre-treated with 0.5% polyethyleneimine.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
Vacuum Manifold.
Experimental Procedure:
-
Membrane Preparation:
-
Thaw the cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Dilute the membrane preparation in assay buffer to the desired final concentration (e.g., 10-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled ketanserin (e.g., 10 µM), 50 µL of [3H]ketanserin, and 100 µL of the membrane preparation.
-
Competition Binding Wells: Add 50 µL of varying concentrations of this compound, 50 µL of [3H]ketanserin, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of Volinanserin-d4.
-
-
Determine the IC50 Value:
-
The IC50 is the concentration of Volinanserin-d4 that inhibits 50% of the specific binding of [3H]ketanserin. This value is determined from the competition curve using non-linear regression analysis.
-
-
Calculate the Ki Value:
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Conclusion: A Precisely Targeted Molecular Probe
This compound, by virtue of its parent compound's high affinity and selectivity, serves as an exceptional tool for the investigation of 5-HT2A receptor pharmacology. Its mechanism of action is centered on its ability to potently block the canonical Gq/G11 signaling pathway initiated by serotonin, thereby preventing the generation of key second messengers and subsequent cellular responses. The inclusion of deuterium atoms provides a crucial analytical advantage, enabling its use as a reliable internal standard for accurate quantification. A thorough understanding of its mechanism of action is paramount for the design of robust experiments and the accurate interpretation of data in the ongoing quest to unravel the complexities of the serotonergic system in health and disease.
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NCBI. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]
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The Indispensable Role of Volinanserin-d4 Hydrochloride Salt in Modern Pharmacological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Volinanserin-d4 hydrochloride salt, a critical tool in contemporary pharmacological and bioanalytical research. We will delve into the fundamental principles that make this isotopically labeled compound an invaluable asset, moving beyond a superficial description to explore the causality behind its applications. This document is structured to provide not only a theoretical understanding but also practical, field-proven insights into its use, particularly as an internal standard in quantitative bioanalysis.
Foundational Understanding: The Pharmacology of Volinanserin and the Significance of Deuteration
To appreciate the utility of this compound, one must first understand the pharmacological profile of its non-deuterated counterpart, Volinanserin. Also known by its developmental code MDL-100,907, Volinanserin is a potent and highly selective antagonist of the serotonin 5-HT2A receptor.[1][2][3] It exhibits a high binding affinity for this receptor, with a Ki value of 0.36 nM, and demonstrates over 300-fold selectivity for the 5-HT2A receptor compared to other receptors like the 5-HT1c, alpha-1 adrenergic, and dopamine D2 receptors.[4][5][6] This high selectivity has made Volinanserin a valuable research tool for investigating the physiological and pathological roles of the 5-HT2A receptor in processes such as psychosis, sleep regulation, and the effects of hallucinogens.[1][7]
The "d4" in this compound signifies that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[8] This isotopic labeling is the key to its specialized use in research. While chemically almost identical to Volinanserin, the increased mass of the deuterium atoms imparts a distinct mass spectrometric signature.[9][] This seemingly subtle modification does not typically alter the compound's biological activity, allowing it to serve as an ideal tracer and internal standard in complex biological matrices.[11][12]
Core Application: The Gold Standard for Quantitative Bioanalysis
The principal application of this compound in a research setting is as an internal standard for the accurate quantification of Volinanserin in biological samples using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[13]
The Rationale for Isotope-Labeled Internal Standards
In quantitative bioanalysis, numerous factors can introduce variability and affect the accuracy of measurements. These include inconsistencies in sample extraction, matrix effects (whereby components of the biological sample interfere with the ionization of the analyte), and fluctuations in instrument performance.[14] An internal standard is a compound of known concentration that is added to all samples (including calibration standards and quality controls) before any processing steps. By comparing the signal of the analyte (Volinanserin) to the signal of the internal standard (Volinanserin-d4), researchers can correct for these sources of error.
A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[15][16] This means it will behave similarly during sample preparation and chromatographic separation, and it will experience similar matrix effects. However, due to its different mass, it can be distinguished from the analyte by the mass spectrometer. This co-elution and similar ionization behavior lead to highly accurate and precise quantification.
Workflow and Experimental Protocol: Quantification of Volinanserin in Plasma using LC-MS/MS with Volinanserin-d4 as an Internal Standard
This section provides a detailed, step-by-step methodology for a typical bioanalytical workflow.
Experimental Workflow Diagram
Caption: A typical bioanalytical workflow for the quantification of Volinanserin using Volinanserin-d4 as an internal standard.
Step-by-Step Methodology
-
Preparation of Stock Solutions and Standards:
-
Prepare a primary stock solution of Volinanserin and this compound in a suitable solvent (e.g., methanol or DMSO).
-
From the primary stock solutions, prepare a series of working standard solutions of Volinanserin at known concentrations.
-
Prepare a working solution of the internal standard (Volinanserin-d4) at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard/quality control), add a fixed volume (e.g., 10 µL) of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column and a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for both Volinanserin and Volinanserin-d4 (Multiple Reaction Monitoring - MRM). The exact mass transitions would need to be determined empirically but would differ by approximately 4 m/z units.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Volinanserin) and the internal standard (Volinanserin-d4).
-
Calculate the peak area ratio (Volinanserin peak area / Volinanserin-d4 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Volinanserin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Broader Research Applications in Drug Metabolism and Pharmacokinetics (DMPK)
Beyond its role as an internal standard, this compound can also be employed in more advanced DMPK studies.
Metabolite Identification and Pathway Elucidation
By administering a mixture of deuterated and non-deuterated Volinanserin to an in vitro or in vivo model, researchers can readily identify drug-related metabolites in complex biological samples.[15][16] The metabolites of Volinanserin will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms retained. This "isotope pattern" provides a clear signature to distinguish drug-related material from endogenous compounds.
Pharmacokinetic Studies
Deuterated compounds are instrumental in pharmacokinetic studies, particularly in determining bioavailability and examining drug-drug interactions.[][12][17] For instance, in a "microdosing" study, a small, non-pharmacologically active dose of the labeled compound can be administered to track its absorption, distribution, metabolism, and excretion (ADME) properties in humans with high sensitivity and safety.[15]
Data Interpretation and Quality Assurance
The reliability of quantitative data hinges on a robust, self-validating system. Key parameters to monitor during analysis include:
| Parameter | Acceptance Criteria | Rationale |
| Calibration Curve | r² > 0.99 | Ensures a linear relationship between concentration and response. |
| Quality Controls (QCs) | Within ±15% of nominal value | Verifies the accuracy and precision of the assay on each day of analysis. |
| Internal Standard Response | Consistent across all samples | Monitors for significant matrix effects or extraction inconsistencies. |
| Carryover | < 20% of the LLOQ in a blank injection after the highest standard | Ensures that residual analyte from a high-concentration sample does not affect the quantification of a subsequent low-concentration sample. |
Conclusion
This compound exemplifies the critical role of stable isotope-labeled compounds in modern drug research and development. Its primary function as an internal standard in quantitative bioanalysis ensures the generation of accurate and reliable data, which is fundamental for preclinical and clinical decision-making. Furthermore, its application in metabolite identification and pharmacokinetic studies provides deeper insights into the behavior of the parent drug, Volinanserin. The principles and methodologies outlined in this guide underscore the importance of this specialized research tool for scientists dedicated to advancing our understanding of pharmacology and developing new therapeutics.
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Sorensen, S. M., et al. (1993). Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies. Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-91. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of Volinanserin-d4 Hydrochloride Salt
This guide provides a comprehensive technical overview of Volinanserin-d4 hydrochloride salt, a critical tool in pharmaceutical research and development. It is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the rationale behind its development, its synthesis, and its analytical characterization.
Introduction: The Significance of Volinanserin and the Need for a Deuterated Analog
Volinanserin, also known by its developmental code MDL 100,907, is a potent and highly selective antagonist of the serotonin 5-HT2A receptor.[1][2] This receptor is a key player in the central nervous system, involved in modulating mood, cognition, and perception.[3][4] Consequently, 5-HT2A receptor antagonists like Volinanserin have been investigated for their therapeutic potential in a range of neuropsychiatric disorders, including schizophrenia, depression, and insomnia.[1][3]
In the realm of drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. These pharmacokinetic studies often rely on the use of isotopically labeled internal standards to ensure the accuracy and precision of analytical measurements, typically by liquid chromatography-mass spectrometry (LC-MS).[5][6] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are ideal for this purpose. They are chemically identical to the parent drug, ensuring they behave similarly during sample preparation and analysis, but their increased mass allows them to be distinguished by a mass spectrometer.[5] The development of this compound was driven by this need for a reliable internal standard in the bioanalysis of Volinanserin.
Strategic Synthesis of this compound
The synthesis of Volinanserin-d4 is strategically designed to introduce the deuterium atoms in a stable position that is not susceptible to metabolic loss or back-exchange. The most common approach involves the use of a deuterated starting material in the final steps of the synthesis of the parent molecule.
The synthesis of Volinanserin itself proceeds through a multi-step pathway, which can be adapted for the introduction of the deuterium label. A key step in the synthesis of Volinanserin is the N-alkylation of the piperidine ring of the precursor, (R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol, with 4-fluorophenethyl bromide.[1] For the synthesis of Volinanserin-d4, a deuterated version of this alkylating agent, 4-fluorophenethyl-d4 bromide, is utilized.
Visualizing the Synthetic Pathway
The following diagram illustrates the key final step in the synthesis of Volinanserin-d4, highlighting the introduction of the deuterium-labeled moiety.
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocols
The following protocols are based on established synthetic methods for Volinanserin and related compounds, adapted for the synthesis of the deuterated analog.
Part 1: Synthesis of the Precursor, (R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol
This chiral precursor is a key intermediate in the synthesis. Its preparation involves several steps, including the formation of a Weinreb amide, a Grignard reaction, and a stereoselective reduction, followed by chiral resolution. The synthesis of this precursor has been described in the scientific literature.[1]
Part 2: N-Alkylation with Deuterated Reagent
-
Reaction Setup: In a round-bottom flask, dissolve (R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol in a suitable anhydrous solvent such as acetonitrile.
-
Addition of Base: Add a mild inorganic base, such as potassium carbonate, to the reaction mixture. This will act as a proton scavenger.
-
Addition of Deuterated Alkylating Agent: To the stirred suspension, add 4-fluorophenethyl-d4 bromide.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude Volinanserin-d4 free base.
Part 3: Purification and Salt Formation
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of methanol in dichloromethane, to yield pure Volinanserin-d4.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.
-
Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization and Data Presentation
The successful synthesis of this compound must be confirmed by rigorous analytical characterization to ensure its identity, purity, and isotopic enrichment.
Key Analytical Techniques
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight, which will be higher than that of the non-deuterated Volinanserin due to the presence of four deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the absence of signals corresponding to the protons that have been replaced by deuterium. 13C NMR and other specialized NMR techniques can further confirm the structure.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the final product, ensuring that the desired (R)-enantiomer is the major component.[7]
Typical Analytical Data
The following table summarizes the expected analytical data for this compound.
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C22H24D4ClFNO3 |
| Molecular Weight | 413.95 g/mol |
| Exact Mass | 413.23 g/mol |
| Isotopic Purity | ≥98% |
| Chemical Purity (HPLC) | ≥98% |
| Enantiomeric Purity | ≥98% (R)-enantiomer |
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS.
Workflow for Bioanalytical Sample Analysis
The following diagram illustrates the typical workflow for using Volinanserin-d4 as an internal standard.
Caption: Bioanalytical workflow using Volinanserin-d4 internal standard.
By adding a known amount of Volinanserin-d4 to each sample and standard, any variability in sample extraction, injection volume, or instrument response can be normalized. The concentration of Volinanserin in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion
The discovery and synthesis of this compound represent a crucial advancement in the analytical toolset for the development of Volinanserin and other 5-HT2A receptor antagonists. Its role as a stable, isotopically labeled internal standard is indispensable for generating high-quality, reliable pharmacokinetic and bioanalytical data. This guide has provided a detailed overview of the rationale, synthesis, and application of this important research compound, underscoring the synergy between synthetic chemistry and analytical science in modern drug development.
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Németh, K., et al. (2014). Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100907 (volinanserin) and for its key intermediate compound. Journal of Pharmaceutical and Biomedical Analysis, 88, 239-245. [Link]
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Jaster, A. M., et al. (2022). Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents. Psychopharmacology, 239(6), 1665–1677. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
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An In-depth Technical Guide to the Structure and Function of Volinanserin-d4 Hydrochloride Salt
Abstract
This technical guide provides a comprehensive overview of Volinanserin-d4 hydrochloride salt, a deuterated analog of the potent and selective serotonin 5-HT2A receptor antagonist, Volinanserin. We delve into the molecular structure, physicochemical properties, and the critical role of deuterium substitution. The guide elucidates the mechanism of action of Volinanserin at the 5-HT2A receptor, detailing the associated Gq signaling cascade. The primary application of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for robust bioanalytical quantification is thoroughly examined, supported by a detailed experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a definitive resource on this essential analytical standard.
Introduction: The Significance of Volinanserin and its Deuterated Analog
Volinanserin, also known as MDL 100,907, is a highly selective and potent antagonist of the serotonin 5-HT2A receptor.[1][2] It has been investigated for its potential therapeutic applications in treating schizophrenia and sleep maintenance insomnia.[1][3] While clinical development was discontinued, Volinanserin remains a critical tool in neuroscience research for elucidating the physiological and pathological roles of the 5-HT2A receptor.[4][5]
The introduction of this compound addresses a critical need in analytical chemistry and drug metabolism studies. As a stable isotope-labeled (SIL) version of Volinanserin, it serves as the gold standard internal standard for quantitative bioanalysis.[5] The four deuterium atoms provide a distinct mass shift without significantly altering the physicochemical properties, ensuring it co-elutes with the unlabeled analyte during chromatographic separation.[5] This allows for precise and accurate quantification by correcting for variability in sample preparation, matrix effects, and instrument response.[6]
Molecular Structure and Physicochemical Properties
The key distinction of Volinanserin-d4 lies in the substitution of four hydrogen atoms with deuterium on the ethyl chain attached to the piperidine nitrogen. This strategic placement minimizes the potential for isotopic exchange under typical biological and analytical conditions.
Chemical Structure of Volinanserin-d4
-
Synonyms: MDL 100,907-d4, M 100,907-d4
-
IUPAC Name: (αR)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl-d4]-4-piperidinemethanol Hydrochloride
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for preparing stock solutions and standards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₅D₄ClFNO₃ | [5] |
| Molecular Weight | 413.95 g/mol | [5] |
| Appearance | White to yellow solid powder | [1] |
| Storage | Store at -20°C for long-term stability | |
| Solubility | Soluble in DMSO (≥75 mg/mL), Ethanol (≥75 mg/mL), and sparingly in water (<1 mg/mL).[8] For aqueous buffers, it is recommended to first dissolve in an organic solvent like DMSO or DMF.[2] |
Synthesis Overview
The synthesis of Volinanserin has been reported, and the deuterated analog follows a similar pathway with the introduction of a deuterated starting material.[9] A common strategy involves the alkylation of the piperidine nitrogen with a deuterated 4-fluorophenethyl bromide or a similar electrophile.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Volinanserin-d4.
Mechanism of Action: 5-HT2A Receptor Antagonism
Volinanserin functions as a potent and highly selective antagonist at the serotonin 5-HT2A receptor, with a binding affinity (Ki) of approximately 0.36 nM.[1][2] Its selectivity is a key feature, showing over 300-fold lower affinity for 5-HT1c, alpha-1 adrenergic, and dopamine D2 receptors.[1][2]
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 protein.[10] Activation of this pathway by serotonin leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] This signaling cascade modulates a wide range of downstream cellular responses, including neuronal excitability and gene expression.
Volinanserin, by acting as an antagonist, binds to the 5-HT2A receptor but does not elicit this signaling cascade. It competitively blocks serotonin from binding, thereby inhibiting the downstream effects.
5-HT2A Receptor Signaling Pathway (Antagonized by Volinanserin)
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An In-Depth Technical Guide to Volinanserin-d4 Hydrochloride Salt as a 5-HT2A Receptor Antagonist
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of Volinanserin-d4 hydrochloride salt, a deuterated isotopologue of the potent and selective 5-HT2A receptor antagonist, Volinanserin (also known as MDL 100,907). This document delves into the rationale for deuteration, the compound's mechanism of action, detailed protocols for its characterization, and analytical methodologies for its quantification. The insights provided herein are intended to equip researchers in neuroscience, pharmacology, and drug development with the technical knowledge required to effectively utilize Volinanserin-d4 as a research tool for investigating the serotonergic system and as a potential therapeutic agent.
Introduction: The Rationale for this compound
Volinanserin is a highly selective 5-HT2A receptor antagonist that has been instrumental in elucidating the physiological and pathological roles of this receptor.[1][2] It has been investigated in clinical trials for conditions such as insomnia, schizophrenia, and depression.[1][3] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, mediating a wide range of effects from psychedelic experiences to mood regulation.[4]
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules is a modern approach in medicinal chemistry to enhance a drug's pharmacokinetic profile.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown by enzymes such as the cytochrome P450 (CYP) system.[6] This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[5]
Volinanserin-d4 is a deuterated form of Volinanserin where four hydrogen atoms have been replaced by deuterium. This modification is intended to slow its metabolism, thereby improving its pharmacokinetic properties without altering its fundamental pharmacodynamic activity at the 5-HT2A receptor.[6] The hydrochloride salt form is utilized to improve the compound's solubility and stability, facilitating its use in experimental and formulation settings.[7]
Physicochemical Properties
The hydrochloride salt of Volinanserin-d4 is typically a white to off-white solid. While specific experimental data for the deuterated form's physicochemical properties are not widely published, they are expected to be very similar to the parent compound, with potential slight differences in melting point and solubility as has been observed with other deuterated molecules.[6]
| Property | Value (Volinanserin-d4 HCl) | Source(s) |
| CAS Number | 1217617-73-6 | [8] |
| Molecular Formula | C₂₂H₂₅D₄ClFNO₃ | [8] |
| Molecular Weight | 413.96 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in DMSO and Methanol | Inferred |
Mechanism of Action: Selective 5-HT2A Receptor Antagonism
Volinanserin acts as a potent and selective antagonist at the 5-HT2A receptor.[9] The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway.[4] Upon activation by the endogenous agonist serotonin (5-HT), the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]
Volinanserin, by binding to the 5-HT2A receptor, competitively inhibits the binding of serotonin and other agonists, thereby blocking the downstream signaling cascade. This antagonistic action is the basis for its therapeutic potential in conditions where 5-HT2A receptor hyperactivity is implicated.
Figure 2: Plausible Synthetic Workflow for this compound.
Experimental Protocols for In Vitro Characterization
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Volinanserin-d4 for the 5-HT2A receptor through competition with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptors
-
[³H]-Ketanserin (Radioligand)
-
This compound (Test Compound)
-
Serotonin (for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes (typically 10-20 µg protein/well), and increasing concentrations of Volinanserin-d4.
-
Radioligand Addition: Add [³H]-Ketanserin at a final concentration close to its Kd value (e.g., 0.5-1.0 nM).
-
Non-Specific Binding: In separate wells, add a high concentration of a non-labeled ligand like serotonin (e.g., 10 µM) to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Volinanserin-d4 by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [10]
Calcium Flux Functional Assay
This assay measures the ability of Volinanserin-d4 to antagonize agonist-induced intracellular calcium mobilization. [8] Materials:
-
CHO-K1 or HEK293 cells stably expressing human 5-HT2A receptors
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Serotonin (Agonist)
-
This compound (Antagonist)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with kinetic reading and automated injection capabilities
Protocol:
-
Cell Plating: Seed cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of Volinanserin-d4 to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in the fluorescence reader and initiate the kinetic read. After establishing a baseline fluorescence, automatically inject a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Acquisition: Continuously measure the fluorescence intensity for 1-2 minutes to capture the calcium transient.
-
Data Analysis: Calculate the antagonist's potency by determining the IC50 value from the concentration-response curve of the inhibition of the serotonin-induced calcium flux.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more proximal measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates. [11][12] Materials:
-
Cells expressing the human 5-HT2A receptor
-
[³H]-myo-inositol
-
Inositol-free medium
-
LiCl solution (to inhibit inositol monophosphatase)
-
Serotonin (Agonist)
-
This compound (Antagonist)
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Protocol:
-
Cell Labeling: Incubate cells with [³H]-myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl and varying concentrations of Volinanserin-d4.
-
Stimulation: Add serotonin to stimulate the cells for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
IP Isolation: Neutralize the extracts and apply them to Dowex anion-exchange columns. Elute the total inositol phosphates.
-
Quantification: Measure the radioactivity of the eluted fractions by liquid scintillation counting.
-
Data Analysis: Determine the IC50 of Volinanserin-d4 for the inhibition of serotonin-stimulated IP accumulation.
Analytical Methodology: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in biological matrices. [13]A validated LC-MS/MS method is crucial for pharmacokinetic studies of Volinanserin-d4.
Sample Preparation:
-
Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add an internal standard (IS), which would ideally be a more heavily deuterated version of Volinanserin (e.g., Volinanserin-d8), followed by a protein precipitating agent like acetonitrile.
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new plate or vial for LC-MS/MS analysis.
LC-MS/MS Parameters (Exemplary):
-
LC System: A UHPLC system for rapid and efficient separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Volinanserin-d4 and the internal standard. These would be determined experimentally.
Method Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. [14]
Conclusion
This compound represents a valuable tool for researchers studying the 5-HT2A receptor. Its deuteration offers the potential for an improved pharmacokinetic profile, making it a compelling candidate for both preclinical and potentially clinical investigations. The detailed experimental protocols and analytical methods outlined in this guide provide a solid foundation for its in vitro characterization and in vivo quantification. As our understanding of the serotonergic system continues to evolve, the precise and reliable use of tools like Volinanserin-d4 will be paramount in advancing the development of novel therapeutics for a range of neurological and psychiatric disorders.
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The Investigator's Compendium to Volinanserin-d4 Hydrochloride Salt: A Technical Guide for Neuroscience Research
Abstract
This technical guide provides an in-depth exploration of Volinanserin-d4 hydrochloride salt, a critical tool for neuroscience research. Volinanserin is a highly potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a key player in the pathophysiology of numerous neuropsychiatric disorders. The incorporation of deuterium (d4) offers significant advantages for specific research applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, practical guidance for its use in various experimental paradigms, and the scientific rationale behind its application.
Introduction: The Significance of the 5-HT2A Receptor and the Role of Volinanserin
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is extensively distributed throughout the central nervous system and is implicated in a wide array of physiological and pathological processes, including mood regulation, cognition, and perception.[1][2] Dysregulation of 5-HT2A receptor signaling is a hallmark of several neuropsychiatric conditions, such as schizophrenia, depression, and anxiety disorders.[1] Consequently, the 5-HT2A receptor has emerged as a pivotal target for therapeutic intervention.
Volinanserin (also known as MDL 100,907) is a highly selective 5-HT2A receptor antagonist with a high binding affinity (Ki of 0.36 nM) and over 300-fold selectivity against other receptors like 5-HT1c, alpha-1 adrenergic, and dopamine D2 receptors.[3][4] This remarkable selectivity makes it an invaluable research tool for dissecting the specific roles of the 5-HT2A receptor in complex neural circuits and behaviors.
The Deuterium Advantage: Why Volinanserin-d4?
The "d4" designation in this compound signifies the replacement of four hydrogen atoms with their stable, heavier isotope, deuterium.[5] This isotopic substitution, while minimally altering the molecule's fundamental chemical properties, confers significant analytical advantages. The primary rationale for utilizing deuterated compounds in research lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1] This can lead to:
-
Altered Metabolic Stability: Deuteration can slow down the rate of metabolism, particularly if the deuterated positions are sites of enzymatic attack.[6][7] This can result in a longer half-life and altered pharmacokinetic profile compared to the non-deuterated parent compound, which can be advantageous in certain experimental designs.
-
Use as an Internal Standard: In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a deuterated analog of the analyte is the gold standard for an internal standard.[4][8] Volinanserin-d4 co-elutes with non-deuterated Volinanserin and exhibits nearly identical ionization efficiency, allowing it to accurately correct for variations in sample preparation and matrix effects, thereby ensuring high precision and accuracy in quantification.[8]
Physicochemical Properties and Handling
Proper handling and storage are paramount to maintaining the integrity and stability of this compound.
| Property | Value | Source |
| Chemical Name | (αR)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl-d4]-4-piperidinemethanol hydrochloride | [5] |
| CAS Number | 1217617-73-6 | [5] |
| Molecular Formula | C₂₂H₂₅D₄ClFNO₃ | [5] |
| Molecular Weight | 413.95 g/mol | [9] |
| Appearance | White to yellow solid powder | [3] |
| Melting Point | 89-91ºC (for non-deuterated Volinanserin) | [3] |
| Solubility | Soluble in DMSO (~15 mg/mL), DMF (~25 mg/mL), and Ethanol (~20 mg/mL). Sparingly soluble in aqueous buffers. For aqueous solutions, first dissolve in DMF and then dilute with the aqueous buffer (e.g., 1:1 DMF:PBS gives ~0.5 mg/mL). | [10] |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4] |
Handling Precautions:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent isotopic exchange with atmospheric moisture, especially for long-term storage or when in solution.[1][11]
-
Always consult the Safety Data Sheet (SDS) prior to use. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
For hygroscopic deuterated compounds, store in tightly sealed containers, preferably in a desiccator.[13]
-
Dispose of as hazardous chemical waste in accordance with institutional and local regulations.[12]
Mechanism of Action: Antagonism of the 5-HT2A Receptor Signaling Cascade
Volinanserin exerts its effects by competitively binding to the 5-HT2A receptor, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, serotonin. The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein pathway.[2][14]
Signaling Pathway Overview:
-
Ligand Binding and G-protein Activation: In the absence of an antagonist, serotonin binds to the 5-HT2A receptor, inducing a conformational change that activates the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).[2]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[14]
-
Downstream Effects:
-
Cellular Response: The increase in intracellular Ca²⁺ and activation of PKC trigger a cascade of downstream cellular responses, including modulation of neuronal excitability and gene expression.
Volinanserin, by occupying the ligand-binding site on the 5-HT2A receptor, prevents these events from occurring in response to serotonin.
Caption: 5-HT2A Receptor Gq/11 Signaling Pathway and Point of Volinanserin-d4 Antagonism.
Experimental Protocols and Applications
This compound is a versatile tool applicable to a range of in vitro and in vivo experimental paradigms.
In Vitro Applications
These assays are fundamental for determining the binding affinity (Ki) of a compound for the 5-HT2A receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in 5-HT2A receptors (e.g., CHO-K1 cells stably expressing the human 5-HT2A receptor or rat frontal cortex tissue).
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin), and varying concentrations of the unlabeled competitor compound (e.g., Volinanserin).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (typically 60 minutes at room temperature).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
These assays measure the functional consequences of 5-HT2A receptor antagonism, such as changes in intracellular calcium levels.[15]
Step-by-Step Protocol (Calcium Flux Assay):
-
Cell Culture: Plate cells stably expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well plate.[16]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the antagonist (Volinanserin-d4) to the wells and incubate.
-
Agonist Stimulation: Add a known 5-HT2A agonist (e.g., serotonin) to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The antagonist will inhibit the agonist-induced increase in fluorescence in a dose-dependent manner. Calculate the IC50 value from the dose-response curve.
In Vivo Applications
The HTR is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation by hallucinogens. Antagonists like Volinanserin can block this response.
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate mice (e.g., C57BL/6J) to the testing environment.
-
Antagonist Pre-treatment: Administer this compound (dissolved in a suitable vehicle like saline) via intraperitoneal (i.p.) injection.
-
Agonist Administration: After a pre-determined time, administer a 5-HT2A agonist known to induce HTR (e.g., DOI or psilocybin).
-
Behavioral Observation: Observe the mice for a set period (e.g., 30-60 minutes) and count the number of head twitches. This can be done manually by a trained observer or using automated video tracking systems.
-
Data Analysis: Compare the frequency of HTR in antagonist-pre-treated animals to vehicle-treated controls. A significant reduction indicates 5-HT2A receptor blockade.
ICSS is an operant conditioning paradigm used to study brain reward pathways. The effects of psychoactive drugs on ICSS can be modulated by 5-HT2A antagonists.
Step-by-Step Protocol:
-
Electrode Implantation: Surgically implant an electrode into a brain reward region (e.g., the medial forebrain bundle) of a rat.
-
Training: Train the rat to press a lever to receive a brief electrical stimulation.
-
Drug Administration: Administer the drug of interest (which may alter the rewarding effect of the stimulation) with or without pre-treatment with Volinanserin-d4.
-
Behavioral Testing: Measure the rate of lever pressing. A decrease in responding can indicate an aversive or disruptive effect of a drug, which may be reversed by a 5-HT2A antagonist.
-
Data Analysis: Analyze the changes in response rate as a function of drug treatment.
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Step-by-Step Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or striatum).[17]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[18]
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Drug Administration: Administer Volinanserin-d4 systemically or locally through the microdialysis probe (reverse dialysis).[17]
-
Neurotransmitter Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using HPLC with electrochemical detection or mass spectrometry.[18][19]
-
Data Analysis: Determine the effect of 5-HT2A receptor blockade on the basal or stimulated release of neurotransmitters.
Application as an Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard for the accurate quantification of Volinanserin in biological matrices.
Workflow for Method Validation:
A validated LC-MS/MS method for quantifying Volinanserin using Volinanserin-d4 as an internal standard should be assessed for the following parameters according to regulatory guidelines:[8][20]
-
Linearity: The response should be linear over a defined concentration range.
-
Accuracy and Precision: The method should be accurate (close to the true value) and precise (reproducible).
-
Selectivity: The method should be able to differentiate the analyte from other components in the matrix.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte and internal standard should be evaluated.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions should be assessed.
Conclusion
This compound represents an indispensable tool for neuroscience researchers investigating the multifaceted roles of the 5-HT2A receptor. Its high selectivity and the analytical advantages conferred by deuterium labeling make it ideal for a wide range of applications, from fundamental receptor pharmacology to preclinical behavioral studies and bioanalytical quantification. A thorough understanding of its properties, mechanism of action, and appropriate handling is crucial for generating robust and reproducible data, ultimately advancing our understanding of neuropsychiatric disorders and facilitating the development of novel therapeutics.
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A Technical Guide to Volinanserin-d4 Hydrochloride Salt: Properties, Mechanism, and Application
This guide provides an in-depth technical overview of Volinanserin-d4 hydrochloride salt, a critical tool for researchers in neuropharmacology and drug metabolism. We will delve into its physicochemical properties, the scientific rationale for its use, its mechanism of action as a potent 5-HT2A antagonist, and detailed protocols for its application in a laboratory setting.
Core Physicochemical Properties
This compound is the deuterium-labeled form of Volinanserin, a well-characterized and highly selective serotonin 5-HT2A receptor antagonist.[1][2][3] The incorporation of four deuterium atoms provides a stable isotopic label, making it an indispensable internal standard for quantitative mass spectrometry-based assays.
The fundamental properties of this compound are summarized below for quick reference by laboratory professionals.
| Property | Value | Reference(s) |
| CAS Number | 1217617-73-6 | [3][4][5][6] |
| Molecular Formula | C₂₂H₂₅D₄ClFNO₃ | [1][5][6] |
| Molecular Weight | 413.95 g/mol | [1][5][6] |
| Synonyms | MDL-100,907-d4 HCl, M-100,907-d4 HCl | [3][7] |
| Parent Compound (Unlabeled) | Volinanserin (CAS: 139290-65-6) | [2][6][7] |
| Storage Temperature | -20°C for long-term storage | [8] |
| Solubility | Soluble in DMSO | [9] |
Scientific Rationale and Mechanism of Action
The Serotonin 5-HT2A Receptor Signaling Axis
The serotonin 2A receptor (5-HT2A) is a G protein-coupled receptor (GPCR) that is densely expressed in the central nervous system, particularly in cortical regions.[9] It is a primary target for numerous therapeutic agents and drugs of interest, including atypical antipsychotics and classic psychedelics.[9][10]
Upon binding its endogenous ligand, serotonin (5-HT), the 5-HT2A receptor primarily couples to the Gq/11 family of G proteins. This initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: diacylglycerol (DAG) and inositol trisphosphate (IP₃).
-
DAG activates Protein Kinase C (PKC), while IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
This cascade modulates a wide range of neuronal functions, and its dysregulation is implicated in conditions like schizophrenia and depression.[9][11]
Volinanserin: A Potent and Selective Antagonist
Volinanserin (also known as MDL-100,907) is a highly potent and selective antagonist of the 5-HT2A receptor, exhibiting a binding affinity (Ki) of 0.36 nM.[7][8] Its selectivity is noteworthy, showing a 300-fold preference for the 5-HT2A receptor over other related receptors like the 5-HT1c, alpha-1 adrenergic, and dopamine D2 receptors.[7][8] By competitively blocking the binding of serotonin, Volinanserin effectively prevents the activation of the Gq/11 signaling pathway described above. This mechanism underpins its antipsychotic and sleep-promoting properties that were investigated in clinical trials.[2][11]
The Analytical Advantage of Stable Isotope Labeling (d4)
In drug development and pharmacokinetic studies, accurately quantifying a compound in biological matrices (e.g., plasma, urine, tissue homogenate) is paramount. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy of LC-MS/MS relies heavily on the use of an appropriate internal standard (IS).
Volinanserin-d4 is an ideal IS for the quantification of Volinanserin for three key reasons:
-
Co-elution: Being chemically identical to the analyte, it exhibits the exact same behavior during sample extraction and chromatographic separation.
-
Ionization Efficiency: It has the same ionization efficiency in the mass spectrometer's source, correcting for any matrix effects that might suppress or enhance the signal.
-
Mass Differentiation: The four deuterium atoms increase its mass by 4 Daltons. This mass shift allows the mass spectrometer to detect and quantify the analyte and the internal standard simultaneously and without interference, ensuring highly precise and accurate results.[3]
Application and Experimental Protocol
The primary application of this compound is as an internal standard for the quantification of Volinanserin in biological samples.
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Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Volinanserin-d4 Hydrochloride Salt in Human Plasma
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Volinanserin in human plasma. Volinanserin, a potent and selective 5-HT2A receptor antagonist, has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders.[1] This method employs its deuterated stable isotope, Volinanserin-d4, as an internal standard (IS) to ensure high accuracy and precision.[2] The sample preparation utilizes a straightforward protein precipitation technique, providing excellent analyte recovery and reduced matrix effects. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.[3][4][5][6][7][8][9]
Introduction
Volinanserin (also known as MDL 100,907) is a highly selective antagonist of the serotonin 5-HT2A receptor.[1] Its pharmacological profile has prompted investigations into its efficacy for conditions such as schizophrenia, insomnia, and as a tool to study the serotonergic system.[1][10] To support these clinical and preclinical investigations, a reliable and validated bioanalytical method for the quantification of Volinanserin in biological matrices is essential.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent sensitivity, selectivity, and speed.[11] The use of a stable isotope-labeled internal standard, such as Volinanserin-d4, is crucial for mitigating variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[2][12]
This application note provides a comprehensive guide for the development and validation of an LC-MS/MS method for Volinanserin in human plasma. We will delve into the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, offering a scientifically sound protocol for researchers in the field.
Analyte and Internal Standard Information
A thorough understanding of the physicochemical properties of the analyte and internal standard is fundamental to developing a robust analytical method.
| Compound | Chemical Structure | Molecular Formula | Exact Mass |
| Volinanserin | [Image of Volinanserin chemical structure] | C₂₂H₂₈FNO₃ | 373.2053[3][13] |
| Volinanserin-d4 (IS) | [Image of Volinanserin-d4 chemical structure with deuterium labels] | C₂₂H₂₄D₄FNO₃ | 377.2305 |
Note: The exact position of the four deuterium atoms on Volinanserin-d4 may vary depending on the synthesis route. The mass difference of +4 amu is the key identifier.
LC-MS/MS Method Development
The development of a successful LC-MS/MS method involves the systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Part 1: Sample Preparation
The primary objective of sample preparation is to extract the analyte from the biological matrix while removing interfering components that can cause matrix effects, such as ion suppression or enhancement.[13][14][15] For this method, a protein precipitation (PPT) procedure was selected for its simplicity, speed, and suitability for high-throughput analysis.[16]
Rationale for Protein Precipitation:
-
Efficiency: PPT effectively removes the majority of proteins from the plasma sample, which can otherwise interfere with the analysis and damage the LC column.[16]
-
Simplicity and Speed: The procedure involves adding a precipitating agent, vortexing, and centrifuging, making it a rapid and straightforward technique.
-
Analyte Recovery: For moderately lipophilic compounds like Volinanserin, PPT with an organic solvent like acetonitrile generally yields good recovery.
Protocol for Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Volinanserin-d4 internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Experimental Workflow Diagram:
Caption: Protein Precipitation Workflow for Volinanserin Analysis.
Part 2: Liquid Chromatography
The goal of the chromatographic step is to separate Volinanserin and its internal standard from endogenous plasma components to minimize matrix effects and ensure accurate quantification. A reversed-phase C18 column is a suitable choice for a compound with the polarity of Volinanserin.
Optimized Chromatographic Conditions:
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary resolution and reproducibility. |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Offers good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute. | A gradient elution allows for the efficient removal of late-eluting matrix components and ensures sharp peaks for the analytes. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume helps to minimize on-column band broadening. |
Part 3: Mass Spectrometry
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.
Optimized Mass Spectrometric Parameters:
| Parameter | Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis using MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Volinanserin contains a basic nitrogen atom that is readily protonated in the positive ion mode. |
| MRM Transitions | Volinanserin: 374.2 → 153.1Volinanserin-d4: 378.2 → 153.1 | The precursor ion ([M+H]⁺) for Volinanserin is m/z 374.2. A potential product ion (m/z 153.1) corresponds to the dimethoxyphenyl methanol fragment. The precursor for the internal standard is m/z 378.2, and it is expected to produce the same product ion. These transitions should be empirically confirmed by direct infusion of the compounds. |
| Collision Energy (CE) | To be optimized for each transition | The CE is optimized to maximize the signal of the product ion. |
| Declustering Potential (DP) | To be optimized | The DP is optimized to prevent in-source fragmentation and adduct formation. |
| Source Temperature | 500°C | A typical source temperature for efficient desolvation. |
| IonSpray Voltage | 5500 V | A standard voltage for ESI in positive mode. |
Method Validation
A comprehensive validation of the bioanalytical method is imperative to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines such as those from the FDA and EMA.[3][4][5][6][7][8][9]
Method Validation Workflow Diagram:
Caption: Key Parameters for Bioanalytical Method Validation.
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity & Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). |
| Accuracy | The closeness of the determined value to the nominal concentration. | The mean concentration should be within ±15% of the nominal value for QC samples (±20% for the LLOQ). |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% for QC samples (20% for the LLOQ). |
| Extraction Recovery | The efficiency of the extraction procedure. | Recovery should be consistent and reproducible, though not necessarily 100%. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples. |
Conclusion
The LC-MS/MS method described in this application note provides a robust and reliable tool for the quantitative determination of Volinanserin in human plasma. The simple and efficient protein precipitation sample preparation, coupled with the selectivity and sensitivity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in a regulated environment. The use of a stable isotope-labeled internal standard, Volinanserin-d4, ensures the accuracy and precision required for pharmacokinetic and other clinical studies. This detailed protocol and the underlying scientific rationale offer a solid foundation for researchers and drug development professionals working with Volinanserin.
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PubChem. Volinanserin C-11. National Center for Biotechnology Information. [Link]
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PubChem. (+)-alpha-(2,3-Dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol. National Center for Biotechnology Information. [Link]
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ResearchGate. Determination of 5-HT receptor antagonists, MEFWAY and MPPF using liquid chromatography electrospray ionization tandem mass spectrometry in rat plasma and brain tissue. [Link]
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ACS Publications. Quantification of a potent 5-HT2a antagonist and an active metabolite in rat plasma and brain microdialysate by liquid chromatography-tandem mass spectrometry. [Link]
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Wikipedia. Volinanserin. [Link]
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PubMed. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain. [Link]
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PubMed. Determination of a specific 5-HT2a antagonist (M100907) in rat and dog plasma at the femtomole/milliliter level by gas chromatography-mass spectrometry. [Link]
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Agilent Technologies. A Comparison of Several LC/MS Techniques for Use in Toxicology. [Link]
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Agilent Technologies. Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link]
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PubMed. An LC-MS/MS Method for the Quantitation of Metabolites M9, M12, and M20 of Bexicaserin in Human Cerebrospinal Fluid. [Link]
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PubMed. Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Royal Society of Chemistry. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. [Link]
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National Institutes of Health. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. [Link]
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PubMed. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. [Link]
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YouTube. Mass Spectrometry Fragmentation Part 1. [Link]
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University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]
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European Medicines Agency. Guideline on bioanalytical method validation. [Link]
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BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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Application Note: A Validated Protocol for the Quantification of Volinanserin in Biological Matrices Using Volinanserin-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the use of Volinanserin-d4 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Volinanserin in biological matrices, particularly human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Volinanserin (MDL-100,907) is a highly selective 5-HT2A receptor antagonist that has been investigated for various central nervous system disorders.[1][2] Accurate bioanalysis is critical for pharmacokinetic and drug metabolism studies. The protocol herein details the principles of stable isotope dilution, step-by-step procedures for sample preparation, suggested LC-MS/MS parameters, and essential method validation criteria based on regulatory guidelines from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[3][4][5]
The Principle of Stable Isotope Dilution (SID) in Quantitative Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for bioanalysis due to its high sensitivity and selectivity.[6] However, the accuracy and precision of results can be compromised by several factors, including:
-
Variability in sample extraction and recovery.
-
Fluctuations in instrument performance (e.g., injection volume).
-
Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte.[7]
The most effective way to correct for these sources of error is through the use of a stable isotope-labeled internal standard (SIL-IS).[7][8][9] This technique, known as stable isotope dilution (SID), is considered the gold standard in quantitative mass spectrometry.[8][10]
A SIL-IS is an analog of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). Volinanserin-d4 is an ideal IS for Volinanserin because it is chemically and physically almost identical to the parent compound.[9] This ensures it co-elutes during chromatography and behaves identically during sample preparation and ionization.[7] Since the mass spectrometer can distinguish between the analyte and the IS based on their mass difference, the ratio of their signal responses is used for quantification. This ratio remains constant even if sample loss or signal suppression occurs, leading to highly accurate and precise results.[11][12]
Volinanserin-d4: Properties and Rationale for Use
-
Analyte: Volinanserin
-
IUPAC Name: (R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidyl]methanol[1]
-
Molecular Formula: C₂₂H₂₈FNO₃
-
Molar Mass: 373.47 g/mol [1]
-
Internal Standard: Volinanserin-d4
-
Key Property: Deuterated analog of Volinanserin, with four deuterium atoms replacing four hydrogen atoms. This results in a mass shift of +4 Da, which is easily resolved by a triple quadrupole mass spectrometer and minimizes the risk of isotopic crosstalk.
The selection of a SIL-IS is a critical step in method development.[13] The key advantage of Volinanserin-d4 is that its physicochemical properties are nearly identical to Volinanserin, ensuring it effectively tracks the analyte throughout the entire analytical process.[7]
Protocol for Preparation of Stock and Working Solutions
Careful and accurate preparation of standard solutions is fundamental to the success of the quantitative assay.
3.1. Materials and Reagents
-
Volinanserin reference standard
-
Volinanserin-d4 internal standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
DMSO (Optional, for initial solubilization)
-
Deionized Water (18.2 MΩ·cm)
-
Class A volumetric flasks and calibrated pipettes
3.2. Step-by-Step Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of Volinanserin and Volinanserin-d4 reference standards into separate volumetric flasks (e.g., 1 mL).
-
Record the exact weight.
-
Add a small amount of methanol (or DMSO if needed for initial solubilization) to dissolve the standard completely.
-
Bring the flask to its final volume with methanol. Mix thoroughly by inversion.
-
Calculate the exact concentration in µg/mL. These stocks should be stored at -20°C or -80°C.[14]
-
-
Intermediate and Working Solutions:
-
Prepare a series of intermediate and working solutions by performing serial dilutions of the primary stock solutions using a suitable solvent (e.g., 50:50 Methanol:Water).
-
The concentrations of these solutions should be tailored to prepare the calibration curve standards and quality control (QC) samples.
-
Table 1: Example Preparation Scheme for Calibration Standards and IS Working Solution
| Solution ID | Description | Dilution From | Diluent | Final Concentration |
|---|---|---|---|---|
| VOL-WS1 | Volinanserin Working Standard 1 | 1 mg/mL Stock | 50:50 MeOH/H₂O | 100 µg/mL |
| VOL-WS2 | Volinanserin Working Standard 2 | VOL-WS1 | 50:50 MeOH/H₂O | 10 µg/mL |
| VOL-WS3 | Volinanserin Working Standard 3 | VOL-WS2 | 50:50 MeOH/H₂O | 1 µg/mL |
| IS-WS | IS Working Solution | 1 mg/mL Stock | 50:50 MeOH/H₂O | 1 µg/mL (e.g., 100 ng/mL) |
Note: The final concentration of the IS working solution should be optimized to yield a stable and robust signal in the mass spectrometer without causing significant ion suppression.
Sample Preparation Protocol: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[15][16][17] Acetonitrile is a commonly used and efficient precipitating agent.[16][18]
4.1. Step-by-Step PPT Protocol
-
Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.
-
Pipette 100 µL of the appropriate matrix (blank plasma, plasma spiked with calibrators, or study sample) into the corresponding tubes.
-
Add 20 µL of the IS Working Solution (e.g., 100 ng/mL Volinanserin-d4) to all tubes except the blank matrix tubes.
-
To precipitate the proteins, add 300 µL of ice-cold acetonitrile to each tube. This 3:1 ratio of solvent to plasma is effective for protein removal.[18]
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.[15]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Bioanalytical workflow using protein precipitation.
LC-MS/MS Method Parameters (Suggested)
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
5.1. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
5.2. Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Table 2: Example MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| Volinanserin | m/z 374.2 | m/z 135.1 | Optimize |
| Volinanserin-d4 | m/z 378.2 | m/z 135.1 | Optimize |
Rationale: The precursor ion corresponds to the protonated molecule. The product ion (m/z 135.1) is a stable fragment resulting from the cleavage of the bond between the piperidine ring and the ethyl-phenyl group. Since this fragmentation occurs away from the site of deuteration, the same product ion can be monitored for both the analyte and the IS, ensuring similar fragmentation behavior.
Method Validation and Acceptance Criteria
A full bioanalytical method validation should be performed according to regulatory guidelines to ensure the reliability of the results.[4] Key parameters to assess include:[3][19][20]
-
Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are observed at the retention times of Volinanserin and Volinanserin-d4.
-
Calibration Curve: The curve should consist of a blank, a zero standard (matrix + IS), and at least six non-zero concentration levels. The correlation coefficient (r²) should be >0.99.[20]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (LQC, MQC, HQC) in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).[20]
-
Matrix Effect: Evaluate the ion suppression/enhancement from at least six different matrix lots. The %CV of the IS-normalized matrix factor should be ≤15%.
-
Recovery: Assess the extraction efficiency of the analyte and IS. Recovery should be consistent and reproducible.
-
Stability: Evaluate the stability of Volinanserin in the biological matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -20°C and -80°C.
References
- Sorensen SM, et al. (1993). Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies. J Pharmacol Exp Ther, 266(2):684-91.
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
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Wikipedia. Volinanserin. Available at: [Link]
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Geurts M, et al. (2005). Use of LC/MS to assess brain tracer distribution in preclinical, in vivo receptor occupancy studies: dopamine D2, serotonin 2A and NK-1 receptors as examples. Life Sci, 78(4):340-6. Available at: [Link]
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Souverain S, Rudaz S, Veuthey JL. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. J Pharm Biomed Anal. Available at: [Link]
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Slideshare. Bioanalytical method validation emea. Available at: [Link]
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Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
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Fiveable. Principles of mass spectrometry | Isotope Geochemistry Class Notes. Available at: [Link]
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OSTI.gov. Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]
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Blank, I. Stable Isotope Dilution Assay Mass Spectrometry in Flavour Research. Available at: [Link]
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Jones, BR, et al. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 4(19): 2415–2428. Available at: [Link]
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ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
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Grunder, G, et al. (1997). Positron emission tomographic analysis of dose-dependent MDL 100907 binding to 5-hydroxytryptamine-2A receptors in the human brain. Psychopharmacology, 130(2):193-200. Available at: [Link]
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BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]
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MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Available at: [Link]
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Application Note: A High-Affinity Competitive Binding Assay for the Human 5-HT2A Receptor Using Volinanserin
Abstract
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/G11 signaling pathway, is a pivotal target in neuroscience and pharmacology.[1][2] Its role in modulating complex brain functions and its implication in various psychiatric disorders have made it a primary focus for drug development.[1][3][4] This application note provides a comprehensive, field-proven protocol for characterizing the binding of novel compounds to the human 5-HT2A receptor. We detail a competitive radioligand binding assay, a gold-standard method for determining ligand affinity, using membranes from cells expressing the recombinant human 5-HT2A receptor.[5][6] The protocol employs a high-affinity radioligand and features Volinanserin (MDL 100,907), a potent and highly selective 5-HT2A antagonist, as a reference compound.[7][8] We further discuss the specific application of its deuterated analog, Volinanserin-d4, in advanced mass spectrometry-based detection methods.
Introduction: The 5-HT2A Receptor as a Therapeutic Target
The 5-HT2A receptor is a member of the serotonin receptor family and is densely expressed in the central nervous system, particularly in cortical regions.[4][9] Upon activation by its endogenous ligand, serotonin, the receptor initiates a canonical signaling cascade through the Gq/G11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in a wide array of downstream cellular responses.
Given its central role in neurotransmission, dysregulation of 5-HT2A receptor signaling is implicated in schizophrenia, depression, and anxiety disorders. Consequently, this receptor is the target for a multitude of therapeutic agents, including atypical antipsychotics and novel psychedelic-based therapies.[4] Accurate characterization of a compound's affinity (Ki) for the 5-HT2A receptor is a critical first step in the drug discovery pipeline.
Principle of the Competitive Binding Assay
Radioligand binding assays are considered the benchmark for quantifying the affinity between a ligand and its receptor due to their high sensitivity and robustness.[6][10] This protocol utilizes the competitive binding format, which is ideal for screening and characterizing unlabeled test compounds.
The core principle involves setting up a competition for a finite number of 5-HT2A receptors between two ligands:
-
The Radioligand ([L])*: A molecule with high affinity for the 5-HT2A receptor that is labeled with a radioactive isotope (e.g., Tritium, ³H). It is added at a fixed concentration, typically at or below its dissociation constant (Kd), to ensure that its binding is sensitive to competition.
-
The Competitor ([I]) : An unlabeled compound (the test article or a known standard like Volinanserin) added across a range of increasing concentrations.
As the concentration of the unlabeled competitor increases, it displaces more of the radioligand from the receptor. By measuring the decrease in radioactivity bound to the receptor at equilibrium, a dose-response curve can be generated. From this curve, the IC50 value—the concentration of the competitor that displaces 50% of the specific radioligand binding—is determined. The IC50 is then used to calculate the inhibitor constant (Ki), which represents the absolute binding affinity of the competitor for the receptor.[5]
Materials and Reagents
| Reagent/Material | Description & Recommended Source/Specification |
| Receptor Source | Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[11] Alternatively, rat frontal cortex homogenate can be used.[12] |
| Radioligand | [³H]MDL 100,907 (Volinanserin) or [³H]Ketanserin. Specific Activity: >70 Ci/mmol. |
| Reference Competitor | Volinanserin (MDL 100,907), hydrochloride salt. High purity (>98%). |
| Test Compounds | To be characterized, dissolved in 100% DMSO. |
| Non-Specific Binding | Serotonin (5-Hydroxytryptamine) or unlabeled Volinanserin at a high concentration (e.g., 10 µM). |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4. |
| Filtration Plates | 96-well glass fiber filter plates (e.g., Millipore MultiScreen MAFB plates).[12] |
| Plate Pre-treatment | 0.5% Polyethylenimine (PEI) solution to reduce non-specific binding to filters.[12] |
| Scintillation Cocktail | A high-efficiency liquid scintillation fluid suitable for microplates. |
| Equipment | 96-well plate vacuum manifold, microplate scintillation counter, multichannel pipettes. |
Experimental Protocol
This protocol is optimized for a 96-well plate format, enabling efficient screening. A preliminary saturation binding experiment is highly recommended to determine the Kd of the radioligand and the Bmax of the receptor preparation, ensuring the validity of the competitive assay parameters.[13][14]
Step 1: Preparation
-
Plate Pre-treatment : Pre-soak the wells of the 96-well filter plate with 200 µL of 0.5% PEI for at least 2 hours at room temperature. This step is critical for minimizing the non-specific binding of the radioligand to the filter material.[12]
-
Reagent Preparation : Prepare stock solutions of the radioligand, Volinanserin, and test compounds. Perform serial dilutions in the assay buffer (or DMSO for compounds, followed by dilution in buffer) to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid interference.
-
Receptor Dilution : Thaw the receptor membrane preparation on ice and dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the total radioligand is bound, preventing ligand depletion.[15]
Step 2: Assay Plate Setup
Set up the assay in a 96-well reaction plate (not the filter plate) with a final volume of 200 µL per well. Each condition should be run in triplicate.
| Well Type | Component 1 (50 µL) | Component 2 (50 µL) | Component 3 (100 µL) | Purpose |
| Total Binding | Assay Buffer | Radioligand (4x final conc.) | Receptor Membranes (2x final conc.) | Measures maximum radioligand binding. |
| Non-Specific Binding (NSB) | 10 µM Serotonin (4x final conc.) | Radioligand (4x final conc.) | Receptor Membranes (2x final conc.) | Defines binding to non-receptor sites. |
| Competitor Wells | Competitor (4x final conc.) | Radioligand (4x final conc.) | Receptor Membranes (2x final conc.) | Measures displacement by test compound. |
-
Rationale : The radioligand concentration should be set at or below its Kd value determined from saturation experiments. For [³H]MDL 100,907, a final concentration of ~0.5 nM is appropriate.[16] Competitor concentrations should span a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M) to generate a full competition curve.
Step 3: Incubation
-
Initiate the binding reaction by adding the receptor membrane preparation (Component 3) to all wells.
-
Seal the plate and incubate for 60 minutes at 37°C. This time and temperature should be sufficient to reach binding equilibrium.[16]
Step 4: Termination and Filtration
-
Aspirate the PEI solution from the pre-treated filter plate using the vacuum manifold.
-
Rapidly transfer the contents of the reaction plate to the corresponding wells of the filter plate.
-
Immediately apply vacuum to separate the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand. It is crucial to perform the filtration and washing steps quickly to minimize dissociation of the radioligand from the receptor.
-
Allow the filters to dry completely.
Step 5: Quantification
-
Add 50 µL of scintillation cocktail to each well of the dried filter plate.
-
Allow the plate to equilibrate for at least 30 minutes.
-
Count the radioactivity in each well using a microplate scintillation counter, measuring counts per minute (CPM).
Data Analysis
-
Calculate Specific Binding : For each competitor concentration, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)
-
-
Normalize Data : Express the specific binding at each competitor concentration as a percentage of the maximum specific binding (i.e., the specific binding in the absence of a competitor).
-
% Specific Binding = (Specific Binding at [Competitor] / Max Specific Binding) * 100
-
-
Determine IC50 : Plot the % Specific Binding against the logarithm of the competitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[17]
-
Calculate Ki : Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation. This correction accounts for the concentration and affinity of the radioligand used in the assay.
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] = Concentration of the free radioligand.
-
Kd = Dissociation constant of the radioligand for the receptor (determined from saturation experiments).
-
-
Special Note: The Role of Volinanserin-d4
While this protocol describes a classic radioligand binding assay, the use of stable isotope-labeled compounds like Volinanserin-d4 is central to modern, non-radioactive bioanalytical techniques.
-
As a Competitor : In the context of the radioligand assay described above, Volinanserin-d4 can be used interchangeably with unlabeled Volinanserin as the reference competitor. The small mass increase from deuterium substitution does not alter the binding affinity, and the readout (scintillation) is insensitive to the isotope.
-
In Mass Spectrometry (MS) Assays : The true power of Volinanserin-d4 is realized in MS-based assays.[18][19] These advanced methods avoid radioactivity entirely. For example, in a label-free competition assay, receptor membranes could be incubated with a test compound, and after equilibrium, the amount of bound compound could be quantified by LC-MS/MS. In such a workflow, a known amount of Volinanserin-d4 would be added during sample processing as an internal standard to accurately quantify the analyte of interest, correcting for variations in sample recovery and instrument response. While more complex to develop, these MS-based methods are becoming increasingly valuable in drug discovery.[20]
Conclusion
The competitive radioligand binding assay remains a fundamental and highly reliable method for determining the affinity of test compounds for specific receptor targets. The protocol detailed here, using the highly selective antagonist Volinanserin as a reference, provides a robust framework for characterizing novel ligands for the 5-HT2A receptor. This assay is an indispensable tool for researchers and drug development professionals aiming to identify and optimize new therapeutics for a range of neurological and psychiatric conditions.
References
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González-Maeso, J. & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI Bookshelf. Available at: [Link]
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Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. Available at: [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
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Kruse, N. L., et al. (1993). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of Receptor Research. Available at: [Link]
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Herth, M. M., et al. (2005). Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907. Synapse. Available at: [Link]
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Wikipedia. (n.d.). Scatchard equation. Wikipedia. Available at: [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Available at: [Link]
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Goldstein, B., et al. (1994). Interpretation of Scatchard plots for aggregating receptor systems. Biophysical Journal. Available at: [Link]
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Glaxo Wellcome. (n.d.). Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome Pharmacology Guide. Available at: [Link]
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Johnson, M. P., et al. (1995). [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand. Neuropharmacology. Available at: [Link]
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ResearchGate. (2016). (PDF) Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Available at: [Link]
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Celada, P., et al. (2022). 5-HT2A receptors: Pharmacology and functional selectivity. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]
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REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Available at: [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
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Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Available at: [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Available at: [Link]
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Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Available at: [Link]
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Turku PET Centre. (2013). Bmax and KD. Available at: [Link]
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GraphPad. (n.d.). Saturation Binding Curves and Scatchard Plots1. Available at: [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available at: [Link]
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Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
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Ensing, K., et al. (2001). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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West, G. M., & Fitzgerald, M. C. (2013). Stable isotope labeling strategy for protein-ligand binding analysis in multi-component protein mixtures. Analytical Chemistry. Available at: [Link]
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GraphPad. (n.d.). Equation: One site -- Specific binding. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]
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West, G. M., & Fitzgerald, M. C. (2013). Stable Isotope Labeling Strategy for Protein–Ligand Binding Analysis in Multi-Component Protein Mixtures. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2019). Are there any ligand-binding assays using stable isotope labeling ligand?. Available at: [Link]
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Mastering the Preparation of Volinanserin-d4 Hydrochloride Salt Stock Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed protocol for the accurate and reliable preparation of stock solutions of Volinanserin-d4 hydrochloride salt, a deuterated analog of the potent and selective 5-HT2A receptor antagonist, Volinanserin.[1][2] As a critical reagent in pharmacology and drug metabolism studies, particularly as an internal standard for mass spectrometry-based quantification, the integrity of the stock solution is paramount to generating reproducible and trustworthy data.[2] This guide elucidates the critical chemical properties of Volinanserin-d4 hydrochloride, outlines best practices for handling and storage, and presents a step-by-step methodology for solubilization and quality control. The causality behind each procedural step is explained to empower researchers with the knowledge for successful experimental execution.
Introduction: The Significance of Volinanserin-d4 in Modern Research
Volinanserin is a highly selective antagonist of the serotonin 5-HT2A receptor, with a Ki value of 0.36 nM.[2][3] Its high affinity and selectivity have made it a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.[4] Volinanserin has been explored in clinical trials for its potential as an antipsychotic, antidepressant, and treatment for insomnia.[4][5]
The deuterated form, this compound, serves as an invaluable tool in bioanalytical assays. The incorporation of stable heavy isotopes allows it to be used as an internal standard in quantitative analyses by techniques such as liquid chromatography-mass spectrometry (LC-MS).[2] This is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy of pharmacokinetic and metabolic studies.
Given its role as a reference standard, the precise preparation of Volinanserin-d4 hydrochloride stock solutions is a foundational requirement for experimental success. This document provides the necessary protocols and scientific rationale to achieve this.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of Volinanserin-d4 hydrochloride is essential for its effective handling and solubilization.
| Property | Value | Source |
| CAS Number | 1217617-73-6 | [1] |
| Molecular Formula | C₂₂H₂₅D₄ClFNO₃ | [6] |
| Molecular Weight | 413.95 g/mol | [6] |
| Appearance | White to yellow solid powder | [7] |
| Purity | ≥95% (lot-specific, refer to CoA) | [8] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
Solubility is a critical parameter for preparing homogenous stock solutions. Volinanserin and its deuterated analog are sparingly soluble in aqueous solutions but exhibit good solubility in organic solvents.
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL | Use of fresh, anhydrous DMSO is highly recommended as hygroscopic DMSO can negatively impact solubility.[3][9] Sonication may be required to achieve complete dissolution.[3] |
| Ethanol | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| Aqueous Buffers | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. If required, a preliminary dissolution in an organic solvent like DMF followed by dilution in the aqueous buffer can be performed. However, aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[8] |
Safety, Handling, and Storage Imperatives
Researcher safety is the foremost priority. Volinanserin-d4 hydrochloride should be handled with care, adhering to standard laboratory safety protocols.
-
Hazard Profile: While a specific safety data sheet for the d4 variant may not be readily available, the parent compound, Volinanserin, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[10] It is also noted to be very toxic to aquatic life.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[10]
-
Storage of Solid Compound: Store the neat compound tightly sealed at -20°C.[3]
-
Storage of Stock Solutions: For optimal stability, aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[3] Store at -80°C for up to one year or at -20°C for up to six months.[3]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of Volinanserin-d4 hydrochloride in DMSO. This concentration is a common starting point for serial dilutions for various in vitro and in vivo applications.
Required Materials and Equipment
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Step-by-Step Procedure
-
Pre-equilibration: Allow the vial of Volinanserin-d4 hydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid, which can affect its mass and stability.
-
Mass Calculation: To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 413.95 g/mol = 4.14 mg
-
Weighing: Carefully weigh out the calculated mass of Volinanserin-d4 hydrochloride using a calibrated analytical balance and transfer it to a suitable microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For the example above, this would be 1 mL.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If visual inspection reveals that the compound has not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[3] This application of ultrasonic energy helps to break down any aggregates and enhance solubilization.
-
Final Inspection: After vortexing and/or sonication, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C or -20°C as per the stability guidelines.[3]
Quality Control
To ensure the accuracy of the prepared stock solution, it is advisable to perform a quality control check. This can involve:
-
UV-Vis Spectroscopy: Measure the absorbance of a diluted sample at a known wavelength maximum (if available from the certificate of analysis or literature) to confirm the concentration.
-
LC-MS Analysis: Inject a small, diluted aliquot into an LC-MS system to confirm the identity and purity of the compound in solution.
Workflow and Decision-Making Diagram
The following diagram illustrates the logical workflow for the preparation of Volinanserin-d4 hydrochloride stock solutions.
Caption: Workflow for Volinanserin-d4 Hydrochloride Stock Solution Preparation.
Conclusion
The preparation of high-quality stock solutions of Volinanserin-d4 hydrochloride is a fundamental yet critical step for any research involving this important analytical standard. By adhering to the principles of careful handling, accurate measurement, and appropriate solubilization techniques outlined in this application note, researchers can ensure the integrity and reliability of their experimental results. The emphasis on understanding the "why" behind each step empowers scientists to troubleshoot and adapt these protocols to their specific experimental needs, fostering a culture of precision and excellence in the laboratory.
References
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Wikipedia. Volinanserin. [Link]
-
Taylor & Francis. Volinanserin – Knowledge and References. [Link]
-
PubMed Central. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. [Link]
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- 11. cdn.caymanchem.com [cdn.caymanchem.com]
The Quintessential Guide to Utilizing Volinanserin-d4 Hydrochloride Salt in Drug Metabolism Studies
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Volinanserin-d4 hydrochloride salt in drug metabolism studies. It moves beyond mere procedural lists to offer in-depth scientific context, validated protocols, and data interpretation insights, ensuring the generation of robust and reliable data for regulatory submissions and internal decision-making.
Section 1: Foundational Principles: Volinanserin and the Imperative for Isotopic Labeling
Volinanserin, also known by its developmental code MDL-100,907, is a highly potent and selective 5-HT2A receptor antagonist.[1][2][3] Its high specificity has made it an invaluable tool in neuroscience research and it has been investigated in clinical trials for conditions such as insomnia and schizophrenia.[1][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate like Volinanserin is paramount for its development.
The metabolic fate of a drug dictates its efficacy, duration of action, and potential for drug-drug interactions (DDIs). In vitro metabolism studies, often employing human liver microsomes or hepatocytes, are fundamental to elucidating these pathways.[5][6] A crucial component of such studies, particularly those involving quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), is the use of a stable isotope-labeled internal standard (SIL-IS).[7][8]
This compound serves as the ideal SIL-IS for studies involving Volinanserin.[9][10] The four deuterium atoms on the ethyl linker between the piperidine and fluorophenyl groups provide a mass shift of +4 Da, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer. Critically, as a SIL-IS, Volinanserin-d4 exhibits nearly identical chemical and physical properties to Volinanserin.[7] This ensures it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis.[3][11] This normalization is essential for the accuracy and precision required by regulatory bodies like the FDA.[12][13][14]
Section 2: The Metabolic Landscape of Volinanserin
While specific proprietary metabolic data for Volinanserin is not extensively published, its structure, featuring a piperidine ring and an N-alkyl substituent, allows for well-established predictions of its metabolic fate. For many piperidine-containing drugs, N-dealkylation is a primary metabolic pathway, predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a frequent contributor.[2]
Pharmacokinetic studies have revealed that Volinanserin undergoes significant first-pass metabolism to an active metabolite, designated MDL 105,725.[1][7] Based on common metabolic pathways for similar structures, it is highly probable that MDL 105,725 is the N-dealkylated metabolite, resulting from the removal of the 2-(4-fluorophenyl)ethyl group from the piperidine nitrogen.
Diagram 1: Proposed Primary Metabolic Pathway of Volinanserin
Caption: Proposed N-dealkylation of Volinanserin to its active metabolite.
Other potential, though likely minor, metabolic pathways could include hydroxylation on the aromatic rings or the piperidine ring itself. The use of Volinanserin-d4 as an internal standard is critical for accurately quantifying both the parent drug and its primary N-dealkylated metabolite in various biological matrices.
Section 3: Core Applications & Experimental Protocols
This compound is indispensable for three key in vitro drug metabolism assays:
-
Metabolic Stability Assessment: To determine the rate at which Volinanserin is metabolized.
-
Metabolite Identification: To confirm the structure of metabolites like MDL 105,725.
-
CYP450 Inhibition/Phenotyping: To assess the potential for Volinanserin to cause drug-drug interactions.
Protocol: In Vitro Metabolic Stability of Volinanserin in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of Volinanserin.
Rationale: This assay provides an early indication of a drug's metabolic lability. A high clearance rate may suggest poor bioavailability and a short duration of action in vivo. The use of Volinanserin-d4 ensures accurate quantification of the parent drug's depletion over time.
Materials:
-
Volinanserin
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., Glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (for protein precipitation)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 M stock of Volinanserin in DMSO.
-
Prepare a 1 M stock of Volinanserin-d4 in DMSO.
-
Prepare working solutions by diluting the stocks in buffer. Final DMSO concentration in the incubation should be ≤ 0.5%.
-
-
Incubation Setup:
-
Pre-warm HLM, buffer, and NADPH regeneration system to 37°C.
-
In a 96-well plate, add HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Add Volinanserin to the HLM suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
For the T=0 min time point, add the stopping solution (ice-cold ACN with Volinanserin-d4) before adding the NADPH system.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3 volumes of ice-cold ACN containing the internal standard (Volinanserin-d4 at a final concentration of 100 nM).
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of Volinanserin to Volinanserin-d4.
-
Data Analysis:
-
Plot the natural log of the percentage of Volinanserin remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
Table 1: Example LC-MS/MS Parameters for Volinanserin and Volinanserin-d4
| Parameter | Volinanserin | Volinanserin-d4 |
| Precursor Ion (m/z) | 374.2 | 378.2 |
| Product Ion (m/z) | 123.1 | 123.1 |
| Collision Energy (eV) | 25 | 25 |
| Polarity | Positive | Positive |
Diagram 2: Workflow for Metabolic Stability Assay
Caption: Step-by-step workflow for the in vitro metabolic stability assay.
Protocol: Metabolite Identification of Volinanserin
Objective: To identify and structurally characterize metabolites of Volinanserin formed in vitro.
Rationale: This study confirms the metabolic pathways and identifies any potentially active or reactive metabolites. Using a high-resolution mass spectrometer, the distinct isotopic signature of metabolites derived from a 1:1 mixture of Volinanserin and Volinanserin-d4 can be easily identified. The deuterated parent will produce deuterated metabolites, creating a characteristic "doublet" peak in the mass spectrum, separated by 4 Da.
Procedure:
-
Follow the incubation setup as described in the metabolic stability protocol (Section 3.1), but with the following modifications:
-
Use a higher concentration of Volinanserin (e.g., 10 µM) to generate sufficient quantities of metabolites for detection.
-
Incubate for a longer period (e.g., 60-120 minutes).
-
For metabolite characterization, run a parallel incubation with a 1:1 mixture of Volinanserin and Volinanserin-d4.
-
-
Sample Processing:
-
Stop the reaction with ice-cold ACN (without internal standard).
-
Centrifuge and collect the supernatant.
-
The sample may be concentrated by evaporation and reconstitution in a smaller volume of mobile phase to increase metabolite signals.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Perform a full scan analysis to detect all potential metabolites.
-
Look for ion pairs (doublets) separated by 4 m/z units, which are indicative of a metabolite and its deuterated counterpart.
-
Perform fragmentation (MS/MS) on the parent ions of interest to obtain structural information. The fragmentation pattern of the deuterated metabolite can help pinpoint the site of metabolism.
-
Protocol: CYP450 Inhibition Assay
Objective: To determine the potential of Volinanserin to inhibit major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Rationale: CYP inhibition is a major cause of clinical drug-drug interactions. If Volinanserin inhibits a CYP enzyme, it could increase the plasma concentration of co-administered drugs that are substrates of that enzyme, potentially leading to toxicity. This assay measures the IC50 value of Volinanserin against specific CYP activities.
Materials:
-
Volinanserin and Volinanserin-d4 (for analytical method validation)
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6)
-
Fluorogenic or LC-MS-based probe substrates specific for each CYP isoform (see Table 2)
-
Known positive control inhibitors for each isoform
-
NADPH Regeneration System
-
Phosphate Buffer (pH 7.4)
Table 2: Example CYP Isoforms, Probe Substrates, and Inhibitors
| CYP Isoform | Probe Substrate (LC-MS) | Metabolite Measured | Positive Control Inhibitor |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin | Ticlopidine |
Procedure:
-
Incubation Setup:
-
Prepare a range of concentrations of Volinanserin.
-
In a 96-well plate, pre-incubate the recombinant CYP enzyme with the buffer and each concentration of Volinanserin (and the positive control inhibitor in separate wells) for 10-15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the specific probe substrate and the NADPH regeneration system.
-
Incubate for a pre-determined time (within the linear range of metabolite formation) at 37°C.
-
-
Sample Processing & Analysis:
-
Stop the reaction with ice-cold ACN containing an appropriate internal standard (e.g., a deuterated version of the metabolite or a structurally similar compound).
-
Process the samples as described in the metabolic stability protocol.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each Volinanserin concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the Volinanserin concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Section 4: Conclusion and Future Directions
This compound is an essential tool for conducting rigorous and reliable drug metabolism studies of Volinanserin. Its use as a stable isotope-labeled internal standard ensures the high level of accuracy and precision demanded in modern drug development and by regulatory agencies. The protocols outlined in this guide provide a solid framework for investigating the metabolic stability, metabolite profile, and DDI potential of Volinanserin. By understanding its metabolic fate, researchers can better predict its pharmacokinetic behavior in humans, leading to safer and more effective therapeutic strategies.
References
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Volinanserin - Wikipedia. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
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Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]
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In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
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Drug metabolite identification: stable isotope methods. PubMed. [Link]
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Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. [Link]
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Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. [Link]
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Deuterated drugs; where are we now?. Expert Opinion on Therapeutic Patents. [Link]
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Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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Bioanalytical Method Validation. FDA. [Link]
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Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
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Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
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The Value of Deuterated Internal Standards. KCAS Bio. [Link]
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Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. [Link]
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Deuterated medication: Complete bullshit, a novel way around patent expiration, or something real?. Reddit. [Link]
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Introducing deuterium makes drugs to have a longer effect. News-Medical.Net. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
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Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [Link]
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Drug Metabolism Assays. BioIVT. [Link]
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In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology. [Link]
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Role of 5-HT2A receptor antagonists in the treatment of insomnia. Neuropsychiatric Disease and Treatment. [Link]
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Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents. Psychopharmacology. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Labs. [Link]
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In Vitro Metabolism Studies. Creative Biolabs. [Link]
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Volinanserin. Psychedelic Review. [Link]
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“Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology. [Link]
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CYP450 inhibition assay (fluorogenic). Bienta. [Link]
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CYP Inhibition Assays. Eurofins Discovery. [Link]
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CYP inhibition assay services based on FDA Guidance. LifeNet Health. [Link]
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High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Pharmaceutical Sciences. [Link]
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Application Note: Stereoselective Analysis of Volinanserin Using Capillary Electrophoresis
<
Abstract
This application note presents a detailed, validated protocol for the stereoselective analysis of Volinanserin, a potent and selective 5-HT2A serotonin receptor antagonist, using capillary electrophoresis (CE).[1][2][3] Due to the differential pharmacological effects often exhibited by enantiomers of a chiral drug, robust analytical methods to ensure enantiomeric purity are critical in drug development and quality control.[4][5][6] This guide provides a comprehensive methodology, including the rationale for experimental choices, detailed protocols, and method validation, tailored for researchers, scientists, and drug development professionals. The described method utilizes a cyclodextrin-based chiral selector to achieve baseline separation of Volinanserin enantiomers, offering a reliable and efficient analytical solution.
Introduction: The Imperative of Chiral Purity in Drug Development
Volinanserin, chemically known as (R)-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, is a chiral molecule that has been investigated for its potential therapeutic effects in treating conditions like insomnia and psychosis.[1][2] As with many chiral drugs, the different enantiomers of Volinanserin can exhibit distinct pharmacological and toxicological profiles.[4][6] The therapeutically active enantiomer is the (R)-form.[1] Therefore, the ability to accurately quantify the enantiomeric excess and detect even trace amounts of the inactive or potentially harmful (S)-enantiomer is a regulatory and safety necessity.[5][6]
Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high separation efficiency, low sample and reagent consumption, and the versatility in employing various chiral selectors.[7][8] The principle of chiral CE relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector added to the background electrolyte (BGE).[4][6] This differential interaction leads to different electrophoretic mobilities, enabling their separation.
This application note details a stereoselective CE method for Volinanserin, focusing on the use of a derivatized cyclodextrin as the chiral selector. The causality behind the selection of the chiral selector, buffer pH, and other electrophoretic parameters is explained to provide a deeper understanding of the method's development and optimization.
Principles of Chiral Separation by Capillary Electrophoresis
The separation of enantiomers in CE is achieved by creating a chiral environment within the capillary. This is most commonly accomplished by adding a chiral selector to the background electrolyte. The fundamental mechanism involves the formation of transient, non-covalent diastereomeric complexes between the chiral selector and the individual enantiomers.
The key to separation lies in the difference in the stability constants of these diastereomeric complexes. The enantiomer that forms a more stable complex with the chiral selector will have a different effective mobility compared to the other enantiomer, leading to their resolution.
Factors Influencing Chiral Resolution in CE:
-
Chiral Selector: The choice of chiral selector is paramount. Cyclodextrins (CDs) and their derivatives are widely used due to their ability to form inclusion complexes with a variety of molecules.[9] The hydrophobic cavity of the CD can encapsulate parts of the analyte molecule, while interactions with the functional groups on the CD rim contribute to chiral recognition.[8] For Volinanserin, negatively charged cyclodextrin derivatives have proven effective.[10]
-
Buffer pH: The pH of the background electrolyte influences the charge of both the analyte and, in some cases, the chiral selector. Volinanserin is a basic compound with a pKa of 9.0±0.1.[10] At a pH below its pKa, it will be protonated and carry a positive charge, which is necessary for its migration in a typical CE setup.
-
Concentration of Chiral Selector: The concentration of the chiral selector affects the extent of complexation and, consequently, the resolution. Optimizing this concentration is crucial for achieving baseline separation.
-
Applied Voltage and Temperature: These parameters influence migration times, peak efficiency, and the kinetics of complex formation.
Experimental Protocols
Materials and Reagents
-
Volinanserin Racemate and (R)-Volinanserin Standard: Sourced from a reputable chemical supplier.
-
Chiral Selector: Carboxymethyl-γ-cyclodextrin (CM-γ-CD)[10]
-
Buffer Components: Phosphoric acid, Sodium hydroxide
-
Solvents: Methanol, Deionized water (18.2 MΩ·cm)
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 365 µm o.d., effective length 50 cm, total length 60.2 cm)
Instrumentation
-
A commercial capillary electrophoresis system equipped with a diode array detector (DAD) or a UV detector.
-
Data acquisition and analysis software.
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Volinanserin racemate and the (R)-Volinanserin standard in methanol to prepare individual stock solutions.
-
-
Working Standard Solutions (100 µg/mL):
-
Dilute the stock solutions with deionized water to the desired concentration.
-
-
Sample Preparation:
-
Dissolve the sample containing Volinanserin in the working buffer to a final concentration within the validated range of the method.
-
Capillary Electrophoresis Method
The following protocol is a robust starting point and should be optimized for the specific instrumentation in use.
Workflow Diagram:
Caption: Experimental workflow for the stereoselective analysis of Volinanserin by CE.
Step-by-Step Protocol:
-
Capillary Conditioning (New Capillary):
-
Rinse the capillary sequentially with 1 M NaOH (30 min), deionized water (15 min), and the background electrolyte (30 min). This ensures a consistent and active capillary surface.
-
-
Pre-Injection Rinsing:
-
Before each injection, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and the background electrolyte (5 min). This step is critical for maintaining migration time reproducibility.
-
-
Background Electrolyte (BGE) Preparation:
-
Injection:
-
Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).
-
-
Separation:
-
Apply a voltage of +25 kV. The temperature should be maintained at 25°C.
-
-
Detection:
-
Monitor the separation at a wavelength of 214 nm.
-
Results and Discussion: Achieving Optimal Separation
The selection of Carboxymethyl-γ-cyclodextrin (CM-γ-CD) at a low pH is a deliberate choice driven by the physicochemical properties of Volinanserin.
-
Rationale for Chiral Selector and pH: At pH 3.0, Volinanserin (pKa 9.0) is fully protonated, carrying a positive charge and migrating towards the cathode.[10] The CM-γ-CD, being a negatively charged cyclodextrin derivative, will migrate in the opposite direction (towards the anode) in the absence of electroosmotic flow (EOF), or slower than the EOF if it's present. The acidic pH also suppresses the EOF, which often leads to higher separation efficiencies. The interaction between the positively charged Volinanserin enantiomers and the negatively charged CM-γ-CD provides a strong basis for chiral discrimination through both inclusion complexation and electrostatic interactions.
Data Presentation:
| Parameter | Optimized Value | Rationale |
| Capillary | 50 µm i.d. fused-silica | Standard for high-efficiency separations. |
| Background Electrolyte | Phosphate buffer with 15 mM CM-γ-CD | CM-γ-CD provides chiral recognition.[10] |
| pH | 3.0 | Ensures full protonation of Volinanserin.[10] |
| Applied Voltage | +25 kV | Provides a balance of speed and resolution. |
| Temperature | 25°C | Ensures reproducible migration times. |
| Injection | 50 mbar for 5 s | Provides a narrow sample plug for high efficiency. |
| Detection Wavelength | 214 nm | Provides good sensitivity for Volinanserin. |
Method Validation
A comprehensive validation of the developed CE method should be performed to ensure its suitability for its intended purpose. The validation should adhere to the International Council for Harmonisation (ICH) guidelines.
Validation Parameters:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a racemic mixture, the individual enantiomer, and a blank, showing no interfering peaks at the migration times of the enantiomers.
-
Linearity: The linearity of the response for each enantiomer should be established over a range of concentrations. A linear relationship between peak area and concentration should be demonstrated with a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] These are typically determined based on the signal-to-noise ratio (S/N), with S/N of 3 for LOD and 10 for LOQ.[11]
-
Accuracy: The accuracy is the closeness of the test results obtained by the method to the true value. This can be assessed by spiking a sample with a known amount of the (S)-enantiomer and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. The precision is expressed as the relative standard deviation (RSD) of a series of measurements.
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage. Parameters to investigate include buffer pH, chiral selector concentration, and applied voltage.
Logical Relationship Diagram:
Caption: Relationship between the analytical method and its validation parameters.
Conclusion
The capillary electrophoresis method detailed in this application note provides a reliable, efficient, and robust solution for the stereoselective analysis of Volinanserin. The use of Carboxymethyl-γ-cyclodextrin as a chiral selector in an acidic background electrolyte allows for the baseline separation of the (R)- and (S)-enantiomers. The comprehensive protocol and validation guidelines presented herein are designed to be readily implemented in a quality control or research laboratory setting, ensuring the chiral purity and safety of Volinanserin.
References
-
Németh, K., et al. (2014). Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100907 (volinanserin) and for its key intermediate compound. Journal of Pharmaceutical and Biomedical Analysis, 88, 338-344. [Link]
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Volinanserin. (n.d.). In DrugBank. Retrieved January 16, 2026, from [Link]
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Volinanserin. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Volinanserin. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
De Smet, M., et al. (2002). Optimization and Validation of an Enantioselective Method for a Chiral Drug With Eight Stereo-Isomers in Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 537-548. [Link]
-
Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis. [Link]
-
Amini, A. (2000). Enantiomer separation of drugs by capillary electrophoresis using proteins as chiral selectors. Journal of Chromatography A, 875(1-2), 235-254. [Link]
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved January 16, 2026, from [Link]
-
See, H. H., & Sultana, N. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(6), 1145. [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Selectors in Capillary Electrophoresis. Retrieved January 16, 2026, from [Link]
-
Altria, K. D. (1995). Validating CE Methods for Pharmaceutical Analysis. LCGC North America, 13(10), 836-841. [Link]
-
Amini, A. (2000). Enantiomer separation of drugs by capillary electrophoresis using proteins as chiral selectors. Journal of Chromatography A, 875(1-2), 235-54. [Link]
-
Encyclopedia of Separation Science. (2000). Chiral Drug Separation. [Link]
-
Krait, S., Konjaria, M. L., & Scriba, G. K. E. (2021). Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017-2020). Electrophoresis, 42(17-18), 1709-1725. [Link]
-
Weatherly, C. A., & Shamsi, S. A. (2021). Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020. Molecules, 26(4), 1109. [Link]
-
Altria, K. D. (1997). Application of Capillary Electrophoresis to Pharmaceutical Analysis. In Capillary Electrophoresis Guidebook (pp. 369-389). Humana Press. [Link]
-
Li, S., et al. (2014). Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis. International Journal of Molecular Sciences, 15(7), 12595-12610. [Link]
-
See, H. H., & Sultana, N. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(6), 1145. [Link]
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- 5. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100,907 (volinanserin) and for its key intermediate compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Volinanserin and Volinanserin-d4
Welcome to our dedicated technical support resource for the chromatographic analysis of Volinanserin and its deuterated internal standard, Volinanserin-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. As your Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.
Introduction: The Challenge of Isotopic Separation
Volinanserin is a selective 5-HT2A receptor antagonist, and its deuterated analog, Volinanserin-d4, is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] While structurally similar, the substitution of hydrogen with deuterium atoms in Volinanserin-d4 can lead to subtle differences in physicochemical properties. This often manifests as a chromatographic isotope effect, where the deuterated standard and the non-deuterated analyte exhibit slightly different retention times.[2][3] This guide will address this and other potential issues to help you achieve robust and reliable separation.
Frequently Asked Questions (FAQs)
Q1: Why is my Volinanserin-d4 eluting slightly earlier than Volinanserin in my reversed-phase HPLC method?
This is a classic example of the chromatographic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a decrease in the molecule's overall hydrophobicity. In reversed-phase chromatography, where the stationary phase is non-polar, the slightly more polar deuterated compound will have less affinity for the stationary phase and thus elute slightly earlier.[3]
Q2: Is a small retention time shift between Volinanserin and Volinanserin-d4 acceptable?
Yes, a small, consistent, and reproducible retention time shift is generally acceptable and often expected. The key is consistency. If the shift is erratic or suddenly changes, it may indicate a problem with your HPLC system or method. Regulatory guidelines for bioanalytical method validation acknowledge the potential for such shifts and focus on the overall performance of the assay in terms of accuracy and precision.[4]
Q3: Can I use a different internal standard if the retention time shift is problematic?
While Volinanserin-d4 is an ideal internal standard due to its close structural similarity to the analyte, if the chromatographic isotope effect is causing significant issues that cannot be resolved through method optimization, you could consider an analog of Volinanserin with a stable isotope label other than deuterium, such as ¹³C or ¹⁵N. These heavier isotopes typically have a much smaller to negligible effect on retention time. However, the availability and cost of such standards may be a limiting factor.
Q4: My baseline is noisy. How can I improve my signal-to-noise ratio for low concentrations of Volinanserin?
A noisy baseline can be caused by several factors, including contaminated mobile phase, a failing detector lamp, or air bubbles in the system.[5] Start by preparing fresh mobile phase using high-purity solvents and additives. Degas the mobile phase thoroughly. If the problem persists, check the detector lamp's energy and consider flushing the system to remove any contaminants.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues you may encounter when developing and running a method for Volinanserin and Volinanserin-d4.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Asymmetrical peaks with a "front" extending from the front of the peak.
Potential Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Volinanserin has a basic piperidine nitrogen that can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.
-
Solution: Add a small amount of a basic additive, such as triethylamine (TEA) or a volatile alternative like ammonium hydroxide, to the mobile phase to mask the silanol groups. Alternatively, using a mobile phase with a lower pH (e.g., pH 3 with formic acid) will protonate the piperidine nitrogen, which can also improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[6]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue 2: Significant or Drifting Retention Time Shifts
Symptoms:
-
The retention time difference between Volinanserin and Volinanserin-d4 is large and inconsistent between injections.
-
The retention times for both compounds are drifting over the course of a run.
Potential Causes & Solutions:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile organic component can alter the solvent strength and cause retention time drift.[7]
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. If using an online mixer, ensure it is functioning correctly.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.
-
Issue 3: Peak Splitting
Symptoms:
-
A single analyte peak appears as two or more closely eluting peaks.
Potential Causes & Solutions:
-
Co-eluting Isomers or Impurities: While Volinanserin is a specific enantiomer, it's possible that an impurity or a closely related compound is co-eluting.[8]
-
Solution: Review the synthesis and purity of your standard. Adjusting the mobile phase composition or gradient profile may help to resolve the two peaks. A change in the stationary phase to one with a different selectivity may also be necessary.
-
-
Blocked Column Frit or Column Void: A partial blockage of the column inlet frit or a void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[8]
-
Solution: Reverse flush the column to try and dislodge any particulates from the frit. If this does not work, the column may need to be replaced. To prevent this, always filter your samples and mobile phases.
-
-
Injection Solvent Effect: Injecting in a very strong solvent can cause peak splitting, especially for early eluting peaks.[9]
-
Solution: As with peak shape issues, try to match the injection solvent to the initial mobile phase.
-
Hypothetical Optimized LC-MS/MS Method
The following is a recommended starting point for the separation of Volinanserin and Volinanserin-d4. Optimization will likely be required for your specific instrumentation and sample matrix.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column for good retention and resolution of moderately polar compounds. The shorter length and smaller particle size allow for faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to protonate Volinanserin, improving peak shape and promoting ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase LC-MS due to its low viscosity and UV transparency. |
| Gradient | 20% B to 80% B over 3 minutes | A gradient elution is recommended to ensure good peak shape and elution of both compounds in a reasonable time. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A smaller injection volume helps to minimize potential peak distortion. |
| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) | ESI in positive mode is suitable for the basic nature of Volinanserin. MRM provides high selectivity and sensitivity for quantification. |
| MRM Transitions | Volinanserin: 374.2 -> 121.1, Volinanserin-d4: 378.2 -> 121.1 | These are hypothetical transitions and should be optimized by infusing the standards into the mass spectrometer. The precursor ion corresponds to [M+H]⁺. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical workflow for method development and a logical approach to troubleshooting common issues.
Caption: A typical workflow for developing an LC-MS/MS method for Volinanserin and Volinanserin-d4.
Caption: A logical decision tree for troubleshooting common peak shape problems in HPLC.
References
-
Németh, K., et al. (2014). Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100907 (volinanserin) and for its key intermediate compound. Journal of Pharmaceutical and Biomedical Analysis, 88, 330-337. [Link]
-
Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. When using HPLC, how do you deal with split peaks? [Link]
-
Reddit. Deuterated internal standard retention times. [Link]
-
Chromatography Today. What are the Common Peak Problems in HPLC. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Wikipedia. Volinanserin. [Link]
-
Skyline. Retention Time shifts using deuterated internal standards. [Link]
-
El-Behery, M., et al. (2019). Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. Biomedical Chromatography, 33(8), e4545. [Link]
-
The LCGC Blog. Retention Shifts in HPLC. [Link]
-
Manjaramkar, D. S., et al. (2020). Reverse Phase High Performance Liquid Chromatography Method Development and Validation for Estimation of Flibanserin in Bulk and Dosage Form. International Journal of Pharmaceutical Quality Assurance, 11(4), 501-504. [Link]
-
ResearchGate. Bioanalytical method validation and bioanalysis in regulated settings. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Common Issues with Deuterated Internal Standards in Bioanalysis
Welcome to our dedicated technical support center for bioanalytical scientists. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice for the common challenges encountered when using deuterated internal standards (IS) in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS). Deuterated standards are the cornerstone of modern bioanalysis, but their behavior is not always ideal. Here, we move beyond simple protocols to explore the underlying science of these issues, empowering you to diagnose and resolve them effectively.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions that arise when unexpected results appear.
Q1: What is a deuterated internal standard and why is it considered the 'gold standard' in bioanalysis?
A deuterated internal standard is a version of your analyte molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] They are considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte of interest.[1] This similarity allows them to track the analyte through the entire analytical process, including sample extraction, potential degradation, matrix effects, and instrument response variability, thus correcting for any losses or variations.[1][2]
Q2: I'm seeing my analyte's concentration as artificially high, especially at the lower limit of quantitation (LLOQ). What could be the cause?
This is a classic sign of impurity in your deuterated internal standard, specifically the presence of the unlabeled analyte.[3] This "cross-signal contribution" can artificially inflate the analyte's signal.[3] For reliable results, deuterated standards must have high isotopic enrichment (ideally ≥98%) and high chemical purity (>99%).[4][5] Always verify the certificate of analysis for your standard.
Q3: My internal standard's response is highly variable across my sample batch. What should I investigate first?
Variable IS response is a red flag that requires immediate attention as it can impact the accuracy of your results.[6] The U.S. Food and Drug Administration (FDA) has provided guidance on this issue, suggesting an investigation into the root cause is warranted when IS response variability is high.[6][7] Key factors to investigate include:
-
Inconsistent sample processing: Ensure precise and consistent addition of the IS to all samples.
-
Matrix effects: The analyte and IS may be experiencing different degrees of ion suppression or enhancement in different samples.[1]
-
Stability issues: The IS could be degrading in the sample matrix or during storage.
Q4: Can a deuterated internal standard perfectly eliminate all matrix effects?
While highly effective, they may not always perfectly compensate for matrix effects.[1][8] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated IS.[1][9] If this separation causes them to elute into regions with different levels of ion suppression from the biological matrix, it can lead to inaccurate quantification.[8][9]
In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, their root causes, and step-by-step protocols for diagnosis and resolution.
Issue 1: Isotopic Instability (Back-Exchange)
The Problem: You observe a decreasing IS signal over time, or an increase in the analyte signal, suggesting your deuterated standard is losing its deuterium atoms and reverting to the unlabeled analyte. This is known as isotopic or back-exchange.[10][11]
The Causality (Why it Happens): Isotopic exchange is a chemical reaction where deuterium atoms on the IS are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, matrix).[10] The stability of a deuterium label is highly dependent on its position within the molecule and the experimental conditions.[3][11]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to rapid exchange.[3][12] Deuteriums on carbons adjacent to carbonyl groups can also be labile, especially under acidic or basic conditions.[3][13] For maximum stability, deuterium labels should be on non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.[11]
-
pH of the Solution: The rate of hydrogen-deuterium exchange is highly dependent on pH. The exchange rate typically minimizes around pH 2.5-3.0 and increases significantly in basic or strongly acidic conditions.[3][11]
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange.[11][12]
-
Solvent Composition: Protic solvents like water and methanol can donate protons and facilitate back-exchange.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic exchange.
Experimental Protocol 1: Assessing Isotopic Stability
-
Prepare Samples: Prepare replicates of your deuterated IS in the final sample matrix (e.g., plasma) and in a simple solvent (e.g., methanol/water) at a concentration typical for your assay.
-
Incubate: Incubate these samples under your typical experimental conditions (e.g., autosampler temperature, benchtop time).
-
Time-Point Analysis: Analyze the samples immediately after preparation (T=0) and at various time points (e.g., 4, 8, 12, 24 hours).
-
Monitor Response: Monitor the mass transitions for both the deuterated IS and the unlabeled analyte.
-
Evaluate: A significant decrease in the IS signal with a corresponding increase in the analyte signal over time confirms isotopic exchange.
Issue 2: Chromatographic Shift and Differential Matrix Effects
The Problem: The retention times of your analyte and deuterated IS are not identical, leading to poor accuracy and precision. This is often due to the "deuterium isotope effect".[9][14]
The Causality (Why it Happens): The replacement of hydrogen with the slightly larger and less lipophilic deuterium can alter the physicochemical properties of the molecule enough to cause a slight shift in retention time, particularly in reversed-phase chromatography.[9][15] If the analyte and IS elute at different times, they may encounter different co-eluting matrix components, leading to differential ion suppression or enhancement.[1][8] This negates the primary benefit of using a stable isotope-labeled IS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic shifts.
Experimental Protocol 2: Evaluating Differential Matrix Effects
This protocol is adapted from regulatory guidelines to assess the impact of the matrix on your analysis.[16][17]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analyze: Inject and analyze all three sets of samples.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the MF for both the analyte and the IS. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Evaluate: Compare the MF of the analyte to the MF of the IS. A significant difference indicates a differential matrix effect, which can be exacerbated by a chromatographic shift.
Data Summary Table:
| Sample Set | Description | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| A | Neat Solution | 1,000,000 | 1,200,000 | 0.833 |
| B | Post-Extraction Spike | 800,000 | 1,150,000 | 0.696 |
| C | Pre-Extraction Spike | 720,000 | 1,035,000 | 0.696 |
In this example, the Matrix Factor for the analyte is 0.80 (suppression), while for the IS it is 0.96 (minimal suppression). This difference highlights a differential matrix effect.
Regulatory Context and Best Practices
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on bioanalytical method validation.[6][16][17][18] These guidelines emphasize the importance of demonstrating the suitability of the internal standard and assessing its performance. Key recommendations include:
-
Internal Standard Response: The response of the IS should be monitored throughout the sample analysis. Any significant variability should be investigated.[6][19]
-
Matrix Effects: A thorough evaluation of matrix effects is a mandatory part of method validation.[16][17]
-
Method Validation: Full validation should be performed to demonstrate that the analytical method is suitable for its intended purpose.[18][20]
By systematically investigating these common issues and adhering to regulatory guidelines, you can ensure the development of robust, reliable, and accurate bioanalytical methods.
References
- Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards. (n.d.). Benchchem.
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA).
- EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (n.d.). EPTRI.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
- Common pitfalls when using deuterated internal standards in bioanalysis. (n.d.). Benchchem.
- Draft Guideline Bioanalytical method validation. (2009). European Medicines Agency.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (n.d.). FDA.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA).
- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). ECA Academy.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher.
- The matrix effect of various matrices on the peak area of the... (n.d.). ResearchGate.
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. (2019). FDA.
- Technical Support Center: Isotopic Exchange Issues with Deuterated Internal Standards. (n.d.). Benchchem.
- common issues with deuterated internal standards in quantitative analysis. (n.d.). Benchchem.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). LCGC.
- Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace.
- ISOTEC® Stable Isotopes. (n.d.). Sigma-Aldrich.
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. (2014). PubMed.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). myadlm.org.
- Technical Support Center: Isotopic Exchange Issues with Deuterium-Labeled Standards. (n.d.). Benchchem.
- Technical Support Center: Preventing Isotopic Exchange of Deuterated Internal Standards. (n.d.). Benchchem.
- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PubMed Central.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.
- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
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- 7. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
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- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. ema.europa.eu [ema.europa.eu]
Volinanserin-d4 hydrochloride salt stability and storage conditions
Welcome to the technical support guide for Volinanserin-d4 hydrochloride salt. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical and isotopic integrity of this compound throughout its experimental lifecycle. Here, we address common questions and troubleshooting scenarios related to its stability and storage, grounding our advice in established chemical principles and manufacturer-supplied data.
Frequently Asked Questions (FAQs)
This section provides direct answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the primary recommended storage conditions for solid this compound?
The stability of the solid compound is critically dependent on temperature and protection from environmental factors. For optimal long-term preservation of both its chemical structure and deuterium labeling, storing the powder at -20°C is highly recommended.[1] This temperature significantly slows down potential degradation processes. The compound should be stored in a tightly sealed vial to prevent exposure to moisture.
Q2: How long can I expect the solid compound to remain stable under these conditions?
When stored correctly at -20°C in a sealed container, manufacturers indicate that the solid powder can be expected to remain stable for up to 3 years .[1] Some suppliers also suggest that storage at 4°C is suitable for shorter periods, up to 2 years.[2] However, for maximum shelf-life and to minimize variability, -20°C is the superior choice.
Q3: What are the storage guidelines for Volinanserin-d4 hydrochloride after it has been dissolved in a solvent?
Solutions are inherently less stable than the solid powder. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month .[1][2] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. For sensitive in vivo experiments, it is always best practice to prepare fresh working solutions from a stock on the day of use.[3]
Q4: Is this compound sensitive to moisture, and what precautions should I take?
Yes. As a hydrochloride salt and a deuterated compound, it is susceptible to two primary moisture-related issues: hygroscopicity (absorbing water from the air) and hydrogen-deuterium (H-D) exchange.[4] H-D exchange can compromise the isotopic purity of the compound, which is critical for its function as an internal standard in mass spectrometry-based assays.[1][5]
To mitigate these risks:
-
Always handle the solid compound in a dry environment, preferably under an inert atmosphere like argon or dry nitrogen.[4][5]
-
Ensure vials are sealed tightly immediately after use.
-
When preparing solutions, use high-purity, anhydrous grade solvents.
Q5: Which solvents are recommended for dissolving this compound?
Based on data for the non-labeled parent compound, Volinanserin is soluble in several common organic solvents. These provide a good starting point for the deuterated analog.
| Solvent | Concentration | Source(s) |
| DMSO | ~50-75 mg/mL | [2] |
| Ethanol | 20 mg/mL | [6] |
| DMF | 25 mg/mL | [6] |
For applications where isotopic integrity is paramount, such as use as an internal standard, it is advisable to use the corresponding deuterated solvent (e.g., DMSO-d6) to prevent H-D exchange.
Q6: Should I protect the compound from light?
While specific photodegradation data for this molecule is not widely published, many complex organic molecules are light-sensitive.[5] As a standard precautionary measure, it is best to store both the solid compound and its solutions in amber-colored vials or by wrapping standard vials in aluminum foil to protect them from light.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter and provides a logical framework for identifying and solving the problem.
Scenario 1: My LC-MS analysis shows a peak corresponding to the non-deuterated (d0) Volinanserin, compromising my results.
-
Underlying Cause: This is a classic sign of isotopic back-exchange, where the deuterium atoms on the molecule have been replaced by hydrogen atoms from a protic source.[5] The most common culprit is exposure to moisture.
-
Troubleshooting & Resolution Protocol:
-
Review Solvent Quality: Confirm that you are using a high-purity, anhydrous grade solvent for your stock solution. If the solvent bottle has been open for a long time, it may have absorbed atmospheric moisture.
-
Evaluate Handling Technique: Were the solid and the solution handled under an inert atmosphere?[4] Even brief exposure to ambient, humid air can introduce enough moisture to cause back-exchange over time.
-
Check Glassware: Ensure all glassware (vials, pipette tips, etc.) is thoroughly dried before use. Oven-drying is recommended.[5]
-
Corrective Action: Prepare a fresh stock solution using a new vial of the compound, a fresh bottle of anhydrous solvent, and meticulously dry glassware. Handle exclusively in a glove box or under a stream of dry nitrogen or argon.
-
Scenario 2: I am observing inconsistent results or a gradual loss of compound efficacy in my biological assays over several weeks.
-
Underlying Cause: This suggests chemical degradation of the compound. The active concentration in your solution may be decreasing over time due to improper storage, repeated handling, or incompatibility with the solvent system.
-
Troubleshooting & Resolution Workflow: The following workflow can help you systematically diagnose the source of the degradation.
Caption: Workflow for diagnosing inconsistent experimental results.
Scenario 3: The solid compound is difficult to dissolve or precipitates out of my stock solution.
-
Underlying Cause: This can be due to using a suboptimal solvent, attempting to make a solution that is too concentrated (exceeding the solubility limit), or a temperature effect where solubility decreases upon cooling.
-
Troubleshooting & Resolution Protocol:
-
Confirm Solubility: Cross-reference your desired concentration with the solubility data provided in the table in FAQ #5.
-
Aid Dissolution: Gentle warming and/or sonication can often help dissolve the compound fully.[3] Be cautious with warming to avoid any potential for thermal degradation.
-
Consider a Different Solvent: If the compound remains insoluble, you may need to switch to a solvent with higher dissolving power, such as DMSO or DMF.
-
For Aqueous Buffers: Direct dissolution in aqueous buffers can be challenging. A common strategy is to first prepare a concentrated primary stock in an organic solvent like DMSO, and then perform a serial dilution into the final aqueous buffer. Note that the final concentration of the organic solvent should be low enough to not affect your experiment and to avoid precipitation.
-
Core Stability Principles: A Summary
The long-term viability of this compound depends on protecting its chemical structure and its isotopic label. The diagram below summarizes the key factors you must control.
Caption: Key factors for maintaining compound integrity.
References
- BenchChem. (2025).
- InvivoChem. Volinanserin | 5-HT2A receptor antagonist.
- BenchChem. (2025).
- MedchemExpress. Volinanserin (MDL100907) | 5-HT2 Receptor Antagonist.
- MedChemExpress. Volinanserin-d4 hydrochloride (MDL100907-d4 hydrochloride).
- Cayman Chemical. Volinanserin (MDL 100907, M100907, CAS Number: 139290-65-6).
- BenchChem. (2025).
- LGC Standards. This compound.
- Volinanserin Safety Data Sheet. (2025).
- MedchemExpress. (2025).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Volinanserin | 5-HT2A receptor antagonist | CAS 139290-65-6 | antipsychotic activity|Buy MDL-100907; M-100907 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Ensuring Isotopic Integrity of Volinanserin-d4 in Bioanalytical Studies
This guide is designed for researchers, scientists, and drug development professionals who utilize Volinanserin-d4 as an internal standard. Its purpose is to provide a comprehensive resource for preventing isotopic exchange, thereby ensuring the accuracy and reliability of quantitative bioanalytical data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a critical consideration for Volinanserin-d4?
A: Isotopic exchange is a chemical reaction where a deuterium (D) atom on a labeled molecule, like Volinanserin-d4, is replaced by a protium (H) atom from the surrounding environment (e.g., solvents, reagents).[1] This phenomenon, also known as back-exchange, can compromise the integrity of bioanalytical assays. The conversion of Volinanserin-d4 to its d3, d2, or unlabeled (d0) forms alters its mass, which can lead to inaccurate quantification of the target analyte, Volinanserin.[2]
Q2: How stable are the deuterium labels on Volinanserin-d4?
A: In commercially available Volinanserin-d4, the four deuterium atoms are located on the aromatic N-phenyl group.[3] Carbon-deuterium (C-D) bonds on an aromatic ring are generally stable under physiological conditions.[2] However, they can become susceptible to exchange under certain analytical conditions, particularly at extreme pH values and elevated temperatures.[4][5]
Q3: What are the primary experimental factors that can induce isotopic exchange in Volinanserin-d4?
A: The primary drivers of isotopic exchange for deuterated compounds on aromatic rings are:
-
pH: Both strongly acidic and basic conditions can catalyze the exchange of deuterium with protons. The rate of exchange is typically minimized at a low pH, around 2.5 to 3.[4][6]
-
Temperature: Elevated temperatures provide the activation energy for the exchange reaction to proceed at a faster rate.[5]
-
Solvent Composition: Protic solvents such as water and methanol can act as proton donors, facilitating the exchange.
-
Mass Spectrometry Source: Certain ionization techniques, like Atmospheric Pressure Chemical Ionization (APCI), have been shown to induce back-exchange of deuterium on aromatic rings under specific conditions.[7][8]
Part 2: Troubleshooting Guide for Isotopic Exchange
This section provides a systematic approach to identifying and mitigating isotopic exchange throughout your experimental workflow.
Pre-Analytical & Sample Handling
Issue: You observe inconsistent internal standard response or the presence of lower mass isotopologues (d3, d2) in your stock solutions or quality control samples.
Potential Cause: Suboptimal storage and handling conditions are promoting gradual isotopic exchange.
Troubleshooting Steps:
-
Solvent Selection for Stock Solutions:
-
Recommendation: Prepare stock solutions of Volinanserin-d4 in aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).
-
Causality: Aprotic solvents lack exchangeable protons, which minimizes the risk of back-exchange during long-term storage. While working solutions may require aqueous components, the time in these solutions should be minimized.[9]
-
-
Storage Conditions:
-
Recommendation: Store stock and working solutions at -20°C or below in tightly sealed containers.
-
Causality: Low temperatures reduce the kinetic energy of the molecules, significantly slowing the rate of any potential exchange reactions.[10]
-
-
pH of Aqueous Solutions:
-
Recommendation: If aqueous working solutions are necessary, maintain a pH in the range of 2.5-4.0.
-
Causality: This pH range is often the point of minimum exchange for many compounds.[4]
-
Sample Preparation & Extraction
Issue: High variability in the internal standard peak area is observed across a batch of extracted samples.
Potential Cause: The chemical environment during the extraction process is causing isotopic exchange.
Troubleshooting Steps:
-
Protein Precipitation:
-
Avoid: Using strong acids or bases for precipitation.
-
Recommended Protocol:
-
Use ice-cold acetonitrile or methanol for precipitation.
-
Vortex the sample immediately after adding the solvent.
-
Centrifuge at a low temperature (e.g., 4°C).
-
Promptly transfer the supernatant for further processing.
-
-
Causality: Cold organic solvents effectively precipitate proteins while creating a less harsh environment than strong acids or bases, thus preserving the isotopic integrity of the internal standard.
-
-
Liquid-Liquid Extraction (LLE) & Solid-Phase Extraction (SPE):
-
pH Control:
-
Recommendation: Carefully optimize the pH of the sample to ensure efficient extraction of Volinanserin while avoiding extreme pH values that could induce exchange. The pKa of Volinanserin is approximately 9.0.[11]
-
Causality: A delicate balance is required to achieve good recovery without compromising the stability of the deuterium labels.
-
-
-
Evaporation and Reconstitution:
-
Temperature Management:
-
Recommendation: If using nitrogen evaporation, keep the temperature below 40°C.
-
Causality: Higher temperatures can accelerate back-exchange, especially if any residual acidic or basic components are present.[5]
-
-
Reconstitution Solvent:
-
Recommendation: Reconstitute the dried extract in a solvent mixture that is compatible with your initial mobile phase conditions, preferably with a high organic content.
-
Causality: This minimizes the time the analyte spends in a predominantly aqueous environment prior to injection.
-
-
Chromatographic and Mass Spectrometric Analysis
Issue: You observe peak tailing for the Volinanserin-d4 peak or the appearance of pre-peaks corresponding to lower mass isotopologues during the LC-MS run.
Potential Cause: On-column or in-source isotopic exchange is occurring.
Troubleshooting Steps:
-
Mobile Phase pH:
-
Recommendation: Maintain the mobile phase pH in a range that ensures good chromatography but avoids extremes. A slightly acidic pH (e.g., 3-5) is often a good starting point.
-
Causality: The combination of the stationary phase, mobile phase, and column temperature can create an environment conducive to exchange if the pH is not controlled.
-
-
LC Column Temperature:
-
Recommendation: Use the lowest temperature that provides acceptable chromatographic performance.
-
Causality: Elevated column temperatures can promote on-column exchange.
-
-
Mass Spectrometer Source Conditions:
-
Recommendation: Optimize the ion source parameters (e.g., temperature, gas flows) to achieve efficient ionization and desolvation without being overly harsh.
-
Causality: While less common than exchange in solution, excessively high source temperatures can potentially induce in-source back-exchange.[7]
-
Part 3: Experimental Protocol for Isotopic Stability Assessment
This protocol provides a framework for systematically evaluating the isotopic stability of Volinanserin-d4 under your specific laboratory conditions.
Objective: To quantify the extent of isotopic back-exchange of Volinanserin-d4 under various pH, temperature, and solvent conditions.
Materials:
-
Volinanserin-d4
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (LC-MS grade)
-
Control human plasma
-
LC-MS/MS system
Procedure:
-
Preparation of Test Solutions: Prepare a set of Volinanserin-d4 solutions (e.g., 100 ng/mL) in various matrices:
-
50:50 Acetonitrile:Water, pH adjusted to ~3 with formic acid
-
50:50 Acetonitrile:Water, neutral pH (~7)
-
50:50 Acetonitrile:Water, pH adjusted to ~10 with ammonium hydroxide
-
Human plasma
-
-
Incubation: Aliquot each test solution and incubate under different temperature conditions:
-
4°C
-
Room temperature (~25°C)
-
40°C
-
-
Time Points: Analyze samples at multiple time points (e.g., 0, 4, 8, and 24 hours).
-
LC-MS/MS Analysis: Monitor the mass transitions for Volinanserin-d4 and its potential back-exchanged products (d3, d2, d1, and d0).
-
Data Analysis: Calculate the peak area ratio of the lower mass isotopologues to the d4 peak at each time point. An increase in this ratio over time indicates isotopic exchange.
Data Interpretation Table:
| Condition | Temperature (°C) | Time (hours) | d3/d4 Ratio (%) | Interpretation |
| Acidic (pH 3) | 25 | 24 | < 0.5 | Stable |
| Neutral (pH 7) | 25 | 24 | 1.5 | Minor Exchange |
| Basic (pH 10) | 25 | 24 | 5.0 | Significant Exchange |
| Neutral (pH 7) | 40 | 24 | 4.0 | Temp-Induced Exchange |
Note: These are illustrative values. The acceptable level of exchange will depend on the specific requirements of your assay.
Part 4: Visualization of Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting unexpected isotopic exchange of Volinanserin-d4.
Caption: A systematic workflow for troubleshooting isotopic exchange of Volinanserin-d4.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Wikipedia. Hydrogen–deuterium exchange. [Link]
-
Kwiecień, A., et al. (2022). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 27(19), 6641. [Link]
-
Platis, D. (2018). Deuterium exchange dependence on pH...why? ResearchGate. [Link]
-
Li, Z., et al. (2019). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. Biochemistry, 58(4), 323-332. [Link]
-
Gao, J., et al. (2020). Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks. Journal of Biological Chemistry, 295(48), 16373-16385. [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Hogg, C. S., & O'Connor, P. B. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Rapid communications in mass spectrometry, 24(7), 1105–1110. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
St. John-Williams, L. (2003). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 44(49), 8943-8945. [Link]
-
Németh, K., et al. (2014). Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100907 (volinanserin) and for its key intermediate compound. Journal of pharmaceutical and biomedical analysis, 88, 238–244. [Link]
-
Murphy, R. C., & Clay, K. L. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. ResearchGate. [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100,907 (volinanserin) and for its key intermediate compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in the Quantification of Volinanserin with a Deuterated Standard
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bioanalysis of Volinanserin. This guide is designed for researchers, scientists, and drug development professionals who are utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Volinanserin in biological matrices. Here, we will delve into the common challenges posed by matrix effects and provide comprehensive troubleshooting strategies to ensure the accuracy and reliability of your data.
Introduction to Matrix Effects in LC-MS/MS Bioanalysis
What are Matrix Effects?
In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, such as Volinanserin.[1] These components can include salts, proteins, lipids, and other endogenous substances.[1][2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][4][5] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[1][4]
Why are They a Concern for Volinanserin Quantification?
The accurate quantification of Volinanserin, like any therapeutic agent, is critical for pharmacokinetic and toxicokinetic studies. Undetected matrix effects can lead to erroneous concentration measurements, potentially resulting in incorrect assessments of a drug's safety and efficacy.[6] Biological matrices, particularly plasma and serum, are complex and contain a high concentration of phospholipids, which are notorious for causing ion suppression.[7][8][9][10]
The Role of a Deuterated Internal Standard
To compensate for the variability introduced by matrix effects, a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of Volinanserin (e.g., d4-Volinanserin), is indispensable.[4][11][12][13][14][15] A SIL-IS is chemically almost identical to the analyte and will therefore have very similar chromatographic and ionization behavior.[14][15] By adding a known amount of the deuterated standard to each sample at the beginning of the sample preparation process, it experiences the same extraction inefficiencies and matrix effects as the analyte.[14] The ratio of the analyte's response to the internal standard's response is then used for quantification, which corrects for these variations and improves the accuracy and precision of the results.[14]
Frequently Asked Questions (FAQs)
Q1: I'm observing significant ion suppression for Volinanserin, but my deuterated standard (d4-Volinanserin) seems to be compensating for it, as my QC results are within acceptance criteria. Can I trust my data?
A: Generally, yes. The primary purpose of a deuterated internal standard is to co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby providing a consistent analyte-to-internal standard response ratio.[14] If your quality control (QC) samples, prepared in the same biological matrix, are consistently meeting the acceptance criteria set by regulatory bodies like the FDA and EMA, it indicates that the internal standard is effectively correcting for the matrix effect.[16][17] However, it is crucial to have thoroughly validated the method to ensure this compensation is consistent across different sources of the biological matrix.[3]
Q2: Can the position of the deuterium label on the internal standard affect its ability to compensate for matrix effects?
A: Yes, although it's a subtle effect. Deuterium labeling can sometimes lead to a slight shift in retention time, known as an isotopic effect, causing the deuterated standard to not perfectly co-elute with the analyte.[11][18] If the analyte and the internal standard elute at slightly different times, they may be exposed to different co-eluting matrix components, leading to differential matrix effects and incomplete compensation.[18] It is best practice to use a deuterated standard with the labels on a part of the molecule that does not significantly alter its chromatographic behavior. During method development, it is essential to verify the co-elution of the analyte and the internal standard.
Q3: What are the most common sources of matrix effects when analyzing plasma samples for Volinanserin?
A: In plasma, the most significant contributors to matrix effects are phospholipids.[7][8][9][10] These are major components of cell membranes and are highly abundant in plasma.[8][9] Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[2][3][8] Dosing vehicles used in preclinical studies can also sometimes cause significant ion suppression.[6]
Q4: How do I definitively prove that what I'm observing is a matrix effect and not another issue (e.g., poor extraction recovery, instrument instability)?
A: The "gold standard" method for quantitatively assessing matrix effects is the post-extraction addition experiment.[3][4][19] This involves comparing the response of the analyte spiked into a blank, extracted matrix to the response of the analyte in a neat solution (e.g., mobile phase). A difference in response indicates the presence of matrix effects.[3] A qualitative method, the post-column infusion study, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][20]
Q5: Are there any recommended sample preparation techniques to minimize matrix effects for Volinanserin?
A: While a simple protein precipitation is fast, it is often insufficient for removing phospholipids.[7][9] More rigorous sample cleanup techniques are recommended to minimize matrix effects. These include:
-
Solid-Phase Extraction (SPE): This technique can be optimized to selectively retain Volinanserin while washing away interfering matrix components.[1][4][9]
-
Liquid-Liquid Extraction (LLE): By choosing appropriate solvents, LLE can effectively separate Volinanserin from polar matrix components.[1][12]
-
Phospholipid Removal Plates/Cartridges: These are specialized products designed to specifically remove phospholipids from the sample extract.[9][10][21]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
This guide provides step-by-step protocols to identify and measure the extent of matrix effects in your Volinanserin assay.
Protocol 1: Post-Extraction Addition Method
This method quantitatively assesses the matrix effect.[3][4][19]
Objective: To calculate the Matrix Factor (MF).
Steps:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Volinanserin and d4-Volinanserin into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike Volinanserin and d4-Volinanserin into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike Volinanserin and d4-Volinanserin into the blank biological matrix before extraction at the same concentrations.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
The IS-Normalized MF should be close to 1, indicating that the internal standard is effectively compensating for the matrix effect.[2]
-
Data Interpretation Table
| Matrix Factor (MF) | IS-Normalized MF | Interpretation | Action Required |
| 0.8 - 1.2 | ~1.0 | No significant matrix effect. The IS is compensating effectively. | Proceed with method validation. |
| < 0.8 or > 1.2 | ~1.0 | Significant matrix effect is present, but the IS is compensating. | Ensure consistency across different matrix lots. |
| < 0.8 or > 1.2 | Not ~1.0 | Significant matrix effect is present, and the IS is NOT compensating. | Go to Guide 2: Mitigating Matrix Effects . |
Guide 2: Mitigating Matrix Effects
If you have identified significant and uncompensated matrix effects, the following strategies can be employed.
Strategy 1: Chromatographic Separation Optimization
The goal is to chromatographically separate Volinanserin from the co-eluting interfering components.[1][4]
-
Modify the Gradient: Adjust the mobile phase gradient to increase the resolution between the analyte and the interfering peaks.
-
Change the Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity of the separation.
-
Increase Run Time: A longer chromatographic run can provide better separation from late-eluting matrix components.
Strategy 2: Advanced Sample Preparation Techniques
The aim is to remove the interfering components before injecting the sample into the LC-MS/MS system.
-
Implement Solid-Phase Extraction (SPE): Develop a robust SPE method that selectively binds Volinanserin and allows for the washing away of phospholipids and other interferences.[1][4][9]
-
Utilize Liquid-Liquid Extraction (LLE): Optimize the LLE conditions (e.g., solvent choice, pH) to maximize the recovery of Volinanserin while minimizing the extraction of matrix components.[1][12]
Strategy 3: Dilution of the Sample
In some cases, a simple "dilute-and-shoot" approach can be effective, although it may compromise sensitivity.[4][20]
-
Dilute the sample with the initial mobile phase. This reduces the concentration of all matrix components, potentially lessening their impact on the ionization of Volinanserin. This approach is often more suitable for high-concentration samples.
Guide 3: Validating the Internal Standard
A workflow to ensure your deuterated internal standard is performing as expected.
Workflow: Verifying Co-elution and Parallel Response
Objective: To confirm that the deuterated internal standard is a suitable surrogate for Volinanserin.
-
Co-elution Check: Overlay the chromatograms of Volinanserin and d4-Volinanserin from a neat solution. The retention times should be nearly identical. A significant shift may indicate an isotopic effect that could compromise compensation.[18]
-
Parallelism Assessment: In the post-extraction addition experiment (Guide 1, Protocol 1), plot the peak area of Volinanserin versus the peak area of d4-Volinanserin for the post-spiked matrix samples (Set B). The data points should form a straight line with a high correlation coefficient (R² > 0.99), indicating that both the analyte and the internal standard are being affected by the matrix in a proportional manner.
Visualization & Diagrams
Caption: Workflow for Investigating and Mitigating Matrix Effects.
Caption: The Mechanism of Ion Suppression in an ESI Source.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. LCGC North America, 32(1), 54-64. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Bowman, C. E., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 135-142. [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid communications in mass spectrometry, 13(12), 1175–1185. [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
AMS Biotechnology (Europe) Ltd. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Li, W., & Tse, F. L. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 345-347. [Link]
-
Ray, K., Mawunyega, K., & Fridstrom, A. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
Xu, R. N., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1113–1116. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis. UQ eSpace. [Link]
-
Szałek, E., et al. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Patel, D. N., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 513-522. [Link]
-
Xu, R. N., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1113–1116. [Link]
-
University of Tartu. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]
-
Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072. [Link]
-
European Medicines Agency. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Castillo, L., et al. (2025). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 15(10), 1234. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1061-1062, 257-264. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
de Souza, A. O., et al. (2018). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. In Mass Spectrometry-Applications for a Better Future. IntechOpen. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Mirowska-Guzel, D., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 132, 119-126. [Link]
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Introduction to Volinanserin-d4 Hydrochloride Salt Purity
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of purity assessment for Volinanserin-d4 hydrochloride salt. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, offering deep-seated insights into the causality behind experimental choices and ensuring a self-validating approach to your analytical workflows.
Volinanserin-d4 hydrochloride is the deuterated form of Volinanserin, a potent and highly selective 5-HT2A receptor antagonist.[1][2] The incorporation of deuterium isotopes is a common strategy in drug development to alter pharmacokinetic properties.[3] For compounds like Volinanserin-d4, purity assessment is a multi-faceted challenge. It encompasses not only the quantification of traditional chemical impurities (e.g., starting materials, by-products, degradation products) but also the precise determination of isotopic purity—the extent and location of deuterium incorporation.[3][4]
Ensuring the purity and integrity of this active pharmaceutical ingredient (API) is critical, as even minor impurities can significantly impact research outcomes, affecting the compound's safety, potency, and stability.[3][5] This guide provides robust troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you in achieving accurate and reliable purity assessments.
Troubleshooting Guide: Purity Analysis of Volinanserin-d4
This section addresses specific issues that may arise during the analytical testing of this compound.
Q1: I'm observing unexpected peaks in my HPLC-UV chromatogram. How do I identify their source?
Answer:
Unexpected peaks in an HPLC chromatogram can originate from several sources: process-related impurities from the synthesis, degradation products, or contaminants from your analytical system. A systematic approach is essential for identification.
Causality: The goal of a stability-indicating method, which is required by regulatory bodies like the FDA, is to resolve the main API peak from all potential impurities and degradation products.[6][7] Your troubleshooting should be guided by this principle.
Troubleshooting Workflow:
-
System Blank Analysis: First, inject your mobile phase and sample solvent (diluent) without the analyte. This helps identify peaks originating from the solvent, system contamination, or mobile phase impurities (ghost peaks).
-
Review the Synthesis Route: Examine the synthetic pathway of Volinanserin.[2] Potential impurities could include unreacted starting materials, intermediates, or by-products from side reactions.[8][9] For example, precursors like (2,3-dimethoxyphenyl)-piperidin-4-ylmethanol or 4-fluorophenethyl bromide could be present.[2]
-
Perform Forced Degradation Studies: Subjecting a sample of Volinanserin-d4 to stress conditions (acid, base, oxidation, heat, light) can intentionally generate degradation products.[10][11] If any of your unknown peaks increase under these conditions, it strongly suggests they are degradants. This is a core requirement of ICH guidelines for developing stability-indicating methods.[6][10]
-
Leverage Mass Spectrometry (LC-MS): The most powerful tool for impurity identification is LC-MS. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the molecules in each peak.
-
Expected Mass: Volinanserin-d4 has a specific molecular weight. Check if the mass of the unknown peak corresponds to a known process impurity or a predicted degradation product (e.g., from hydrolysis or oxidation).[12][13]
-
Isotopic Pattern: For a deuterated compound, MS can also help distinguish between chemical impurities and isotopologues (molecules with fewer than the expected four deuterium atoms).[4][14]
-
Below is a decision tree to guide your impurity identification process.
Q2: My isotopic purity results from LC-MS are inconsistent. What could be the cause?
Answer:
Inconsistent isotopic purity is a unique challenge for deuterated compounds. The primary causes are often related to either the analytical method itself or inherent instability leading to hydrogen-deuterium (H/D) exchange.
Causality: The stability of deuterium labels depends on their position in the molecule and the chemical environment. Protons on carbons adjacent to heteroatoms or carbonyl groups can sometimes be labile enough to exchange with protons from the solvent, especially under non-neutral pH conditions. High-resolution mass spectrometry (HRMS) is the gold standard for accurately determining isotopic distribution.[4][14]
Troubleshooting Steps:
-
Check for In-Source H/D Exchange: The electrospray ionization (ESI) source of a mass spectrometer can sometimes promote H/D exchange. Analyze your sample using a mobile phase where the aqueous component is replaced with D₂O. If you observe a shift in your isotopic cluster to higher masses, it indicates that back-exchange is occurring in the source. To mitigate this, try using a less energetic source setting or a different ionization technique if available.
-
Evaluate Mobile Phase pH: Acidic or basic mobile phases can catalyze H/D exchange on the column or during sample storage in the autosampler. If possible, develop a method that operates closer to neutral pH.
-
Use Aprotic Solvents: For sample preparation and dilution, prioritize aprotic solvents (like acetonitrile) over protic solvents (like methanol or water) to minimize opportunities for H/D exchange before injection.
-
Confirm Deuterium Location with NMR: While MS provides the overall isotopic distribution, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the exact location of the deuterium atoms.[4][15] A ¹H NMR spectrum will show the absence of signals at the deuterated positions, while a ²H NMR spectrum will show signals confirming their presence. This combination provides irrefutable evidence of structural integrity and label location.[4]
Q3: The chemical purity by HPLC is >99%, but the potency assay (e.g., qNMR) gives a lower value. Why is there a discrepancy?
Answer:
This is a common and important observation. The discrepancy arises because different analytical techniques measure different attributes of the sample. It highlights why a multi-technique approach is essential for a comprehensive purity assessment.
Causality:
-
HPLC-UV (Relative Purity): HPLC with UV detection measures purity relative to other UV-absorbing species. It calculates the area of the main peak as a percentage of the total area of all detected peaks. This method is blind to impurities that do not have a UV chromophore, such as residual solvents and inorganic salts (e.g., excess HCl).
-
Quantitative NMR (qNMR) (Absolute Purity): qNMR is a primary analytical method that can determine the absolute purity (mass fraction) of a compound.[16][17] It does this by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[17] qNMR is capable of detecting and quantifying any proton-containing species, including residual solvents, making it a more accurate measure of the true mass of the active molecule in the material.[16][18]
Resolution: The lower value from qNMR is likely a more accurate representation of the absolute purity of your this compound. The difference between the HPLC purity and the qNMR purity can often be attributed to the presence of non-UV active substances like water, residual solvents, or inorganic salts, which qNMR detects but HPLC-UV does not.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for a complete purity assessment of this compound?
Answer:
A comprehensive purity assessment requires an orthogonal approach, using multiple techniques that measure different properties of the compound. For Volinanserin-d4, the recommended combination is HPLC-UV, LC-MS, and qNMR.[15]
| Technique | Primary Purpose | Key Information Provided |
| HPLC-UV | Chemical Purity (Relative) | Quantifies UV-active related substances and degradation products. |
| LC-MS | Impurity ID & Isotopic Purity | Provides molecular weight of impurities. Confirms isotopic distribution (e.g., % d4, d3, d2, etc.).[14] |
| qNMR | Chemical Purity (Absolute) | Determines absolute mass fraction purity. Quantifies residual solvents. Confirms chemical structure and location of deuterium labels.[16][19] |
| Karl Fischer Titration | Water Content | Specifically quantifies the amount of water in the sample. |
| TGA/DSC | Thermal Properties | Assesses thermal stability and can indicate the presence of volatile components. |
This combination provides a self-validating system, ensuring that the material's identity, strength, quality, and purity are thoroughly characterized, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).
Q2: What are the potential sources of impurities in this compound?
Answer:
Impurities can be introduced at various stages of the manufacturing process and shelf-life of an API.[9] They are generally classified according to ICH guidelines.
-
Organic Impurities:
-
Process-Related: Starting materials, intermediates, synthetic by-products, and reagents from the synthesis route.[2][5]
-
Degradation Products: Formed by chemical changes to the drug substance over time or due to exposure to stress factors like light, heat, or pH extremes.[6][9] Common degradation pathways include hydrolysis and oxidation.[12]
-
Stereoisomers: For chiral molecules like Volinanserin, the presence of the incorrect enantiomer is considered an impurity.[9][20]
-
-
Inorganic Impurities: Reagents, catalysts, and inorganic salts used during synthesis.
-
Residual Solvents: Solvents used during the synthesis or final crystallization steps that are not fully removed.
The workflow below illustrates the lifecycle of potential impurities.
Q3: How should this compound be properly stored to maintain its purity and stability?
Answer:
Proper storage is crucial to prevent degradation and maintain the integrity of the compound. Based on typical stability profiles for similar compounds and available product information, the following conditions are recommended:
-
Temperature: Store at -20°C for long-term stability.[21]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the risk of oxidative degradation.[12]
-
Light: Protect from light by storing in an amber vial or light-blocking container. Photolytic degradation is a common pathway for many APIs.[9][11]
-
Moisture: As a hydrochloride salt, the compound can be hygroscopic. Store in a tightly sealed container with a desiccant to prevent moisture absorption, which could promote hydrolysis.
For solutions, it is often recommended to prepare them fresh. If storage is necessary, flash-freeze aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions, in particular, should not be stored for more than a day.[21]
Q4: How can I perform a forced degradation study for Volinanserin-d4?
Answer:
Forced degradation (or stress testing) is a study designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[6][10] This is a critical step in developing a stability-indicating analytical method.[22]
Protocol Outline: Prepare separate solutions of Volinanserin-d4 (e.g., at 1 mg/mL) and expose them to the following conditions. The goal is to achieve 5-20% degradation; if degradation is too rapid, reduce the time or reagent concentration.[11]
| Stress Condition | Typical Reagents and Conditions | Mechanism Targeted |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 2-8 hours.[11][22] | Cleavage of labile bonds (e.g., ethers, amides). |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 2-8 hours.[11][22] | Base-catalyzed cleavage of functional groups. |
| Oxidation | 3% H₂O₂, room temperature for 24 hours. | Reaction at electron-rich sites. |
| Thermal Degradation | Store solid sample at 105°C for 24 hours. Store solution at 60°C for 24 hours. | Thermally-induced decomposition. |
| Photolytic Degradation | Expose solid or solution to UV/Vis light (per ICH Q1B guidelines). | Light-induced cleavage or rearrangement. |
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC-UV method, coupled with LC-MS for peak identification.
Key Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a standard reverse-phase HPLC method for determining the chemical purity of Volinanserin-d4 and separating it from potential impurities.
1. Instrumentation and Materials:
-
HPLC system with UV/PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid or other buffer salt.
-
This compound sample.
2. Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection λ | 230 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
3. Procedure:
-
Sample Preparation: Accurately weigh and dissolve Volinanserin-d4 in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~0.5 mg/mL.
-
System Suitability Test (SST): Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤2.0%.
-
Analysis: Inject the sample solution.
-
Calculation: Calculate the area percentage purity using the formula: % Purity = (Area of Volinanserin-d4 Peak / Total Area of All Peaks) x 100
Causality: A gradient elution is used to ensure that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated and detected. The C18 stationary phase provides good retention for moderately nonpolar molecules like Volinanserin. The acidic mobile phase ensures the analyte, a tertiary amine, is protonated, leading to sharp, symmetrical peak shapes.
Protocol 2: Absolute Purity by Quantitative NMR (qNMR)
This protocol describes the determination of absolute purity using an internal standard.
1. Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-quality 5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified Internal Standard (IS) with known purity (e.g., Maleic acid, Dimethyl sulfone). The IS must have signals that do not overlap with the analyte signals.
-
Analytical balance (readable to 0.01 mg).
2. Procedure:
-
Sample Preparation:
-
Accurately weigh ~10 mg of Volinanserin-d4 (W_analyte) into a vial.
-
Accurately weigh ~5 mg of the internal standard (W_IS) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of deuterated solvent.
-
Transfer an appropriate amount (e.g., 0.7 mL) to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for good signal-to-noise.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal for Volinanserin-d4 (I_analyte).
-
Integrate a well-resolved signal for the internal standard (I_IS).
-
-
Calculation:
-
Use the following formula to calculate the absolute purity (P_analyte):
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
W: Weight
-
P_IS: Purity of the internal standard
-
Causality: qNMR relies on the principle that the signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[16][18] By using a certified internal standard, a direct molar comparison can be made, allowing for an absolute quantification without the need for a calibration curve, making it a primary ratio method of measurement.[17]
References
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Patil, A. et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Bio-Medical Science.
- Jain, D. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Beni-Suef University Journal of Basic and Applied Sciences.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
- Ngwa, G. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Huang, Y. et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao.
- Kumar, P. et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
- Wang, Y. et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- National Institutes of Health (NIH). (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy.
- MedChemExpress. (n.d.). Volinanserin-d4 hydrochloride (MDL100907-d4 hydrochloride).
- PubChem. (2025). (+)-alpha-(2,3-Dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-4-piperidinemethanol.
- World Health Organization. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes.
- MDPI. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Wikipedia. (n.d.). Volinanserin.
- LGC Standards. (n.d.). API Reference Standards & Research Materials.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
- RSSL. (n.d.). qNMR: A powerful tool for purity determination.
- Enamine. (n.d.). Impurity Reference Standards.
- University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions.
- Santa Cruz Biotechnology, Inc. (n.d.). Volinanserin Hydrochloride Salt.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.
- U.S. Pharmacopeia. (n.d.). USP Reference Standards.
- LGC Standards. (n.d.). This compound.
- LGC Standards. (n.d.). Pharmaceutical API standards.
- Cayman Chemical. (2025). Volinanserin - PRODUCT INFORMATION.
- National Institutes of Health (NIH). (2022). Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents.
- PubMed. (n.d.). Use of LC/MS to assess brain tracer distribution in preclinical, in vivo receptor occupancy studies.
- Journal of Chemical and Pharmaceutical Research. (n.d.). A simple and validated reverse phase HPLC method for the determination of Blonanserin in pharmaceutical dosage forms.
- Németh, K., et al. (2014). Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100,907 (volinanserin) and for its key intermediate compound. Journal of Pharmaceutical and Biomedical Analysis.
- Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker.
- InvivoChem. (n.d.). Volinanserin.
- ResearchGate. (2025). Analytical method development and validation for the determination of Flibanserin using reverse phase HPLC method.
- National Institutes of Health (NIH). (2018). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907.
- National Institutes of Health (NIH). (n.d.). A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- ResearchGate. (n.d.). The degradation pathway and MSn characterization of DP.
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Volinanserin-d4 as an Internal Standard
This guide provides an in-depth, objective comparison of the performance of Volinanserin-d4 as an internal standard in the validation of an analytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It is intended for researchers, scientists, and drug development professionals who require robust and reliable quantitative data. The principles and protocols described herein are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5]
The Foundational Role of Internal Standards in Quantitative Analysis
In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. An internal standard (IS) is a compound added in a constant amount to all samples, including calibration standards and quality controls, before sample processing.[6][7] The core principle is that the IS should mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection.[8] By using the ratio of the analyte's response to the IS's response for quantification, variability arising from sample preparation, injection volume inconsistencies, and instrument drift can be effectively mitigated.[9][10]
Why Deuterated Internal Standards Reign Supreme
Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are considered the gold standard for LC-MS applications.[11][12]
Key Advantages of Deuterated Internal Standards:
-
Physicochemical Similarity: Deuterated standards are chemically identical to the analyte, with only a slight increase in mass due to the substitution of hydrogen with deuterium.[12] This ensures they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.[13]
-
Co-elution with Analyte: The near-identical properties lead to co-elution with the unlabeled analyte, meaning they experience the same matrix effects (ion suppression or enhancement) at the same time.[14] This is a critical factor for accuracy in complex biological matrices.
-
Improved Precision and Accuracy: By compensating for variations throughout the analytical process, deuterated standards significantly enhance the precision and accuracy of the quantitative results.[12][14]
Volinanserin-d4, the deuterium-labeled version of Volinanserin, serves as an ideal internal standard for the quantification of Volinanserin.[15] Volinanserin is a potent and selective 5-HT2A receptor antagonist that has been investigated for its antipsychotic properties.[15][16][17][18][19] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and toxicokinetic studies.
Comparison of Volinanserin-d4 with Alternative Internal Standards
| Internal Standard Type | Advantages | Disadvantages | Applicability to Volinanserin Analysis |
| Volinanserin-d4 (Deuterated) | - Near-identical chemical and physical properties to Volinanserin.[12][13] - Co-elutes with Volinanserin, compensating for matrix effects.[14] - High accuracy and precision.[12][14] | - Higher cost compared to structural analogs. - Requires custom synthesis if not commercially available. | Excellent. The ideal choice for robust and reliable quantification of Volinanserin. |
| Structural Analog | - Lower cost and more readily available. - Can compensate for some variability in sample preparation.[11] | - Different chromatographic retention times can lead to differential matrix effects. - May have different extraction recoveries and ionization efficiencies. - May not fully compensate for all sources of variability. | Acceptable, but with compromises. A suitable structural analog may be used if Volinanserin-d4 is unavailable, but the method will likely be less robust. |
| No Internal Standard (External Standard Method) | - Simplest and least expensive approach. | - Highly susceptible to variations in sample preparation, injection volume, and instrument response. - Prone to significant inaccuracies, especially with complex matrices. | Not recommended for bioanalytical studies where accuracy and precision are critical. |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using an internal standard.
Caption: Workflow for bioanalytical method validation.
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Volinanserin Stock Solution (1 mg/mL): Accurately weigh and dissolve Volinanserin in a suitable solvent (e.g., methanol).
-
Volinanserin-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Volinanserin-d4 in the same solvent.
-
Working Solutions: Prepare serial dilutions of the Volinanserin stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of Volinanserin-d4 at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of blank biological matrix (e.g., plasma) into a microcentrifuge tube. For calibration standards and QCs, spike with the appropriate Volinanserin working solutions.
-
Add 10 µL of the Volinanserin-d4 working solution to all samples except for the blank matrix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[20]
-
Column: A suitable C18 reversed-phase column.[21]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid to improve peak shape and ionization.[21][22]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.[22][23]
-
Ionization: Electrospray ionization (ESI) in positive mode.[21]
MRM Transitions (Hypothetical):
-
Volinanserin: Q1/Q3 (e.g., m/z 374.2 -> 123.1)
-
Volinanserin-d4: Q1/Q3 (e.g., m/z 378.2 -> 127.1)
Validation Parameters and Acceptance Criteria
The validation of the bioanalytical method should be performed in accordance with regulatory guidelines.[2][24][25][26][27]
| Parameter | Purpose | Acceptance Criteria (based on FDA/EMA Guidelines) [28][29] |
| Specificity & Selectivity | To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample.[5][30] | No significant interfering peaks at the retention times of Volinanserin and Volinanserin-d4 in blank matrix from at least six different sources. |
| Linearity & Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[28][30] | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[25][28][30] | At least three QC levels (low, medium, high). Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard. | The coefficient of variation (%CV) of the response ratios from at least six different lots of blank matrix should be ≤ 15%. |
| Stability | To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |
| Recovery | To determine the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
Conclusion
The use of a deuterated internal standard, such as Volinanserin-d4, is the most robust and reliable approach for the validation of an analytical method for the quantification of Volinanserin in biological matrices.[13] Its near-identical physicochemical properties to the analyte ensure the highest level of accuracy and precision by effectively compensating for variability throughout the analytical process.[8][14] While other internal standards may be considered, they introduce a greater potential for error and may not meet the stringent requirements of regulatory bodies for bioanalytical method validation.[6] Adherence to established guidelines from the FDA and ICH is crucial for ensuring the integrity and acceptance of the generated data.[1][3][4][5]
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A Comparative Guide to Volinanserin-d4 and Volinanserin for Pharmacokinetic Studies
This guide provides an in-depth comparison of deuterated Volinanserin (Volinanserin-d4) and its non-deuterated counterpart for use in pharmacokinetic (PK) studies. It is intended for researchers, scientists, and drug development professionals seeking to enhance the precision and reliability of bioanalytical methods.
Introduction: The Pursuit of Precision in Pharmacokinetics
Volinanserin, also known as MDL-100,907, is a highly selective and potent antagonist of the serotonin 5-HT2A receptor.[1][2][3] Its high affinity (Ki of 0.36 nM) and over 300-fold selectivity over other receptors like 5-HT1c, alpha-1, and dopamine D2 have made it a valuable tool in neuroscience research and a candidate for clinical trials for conditions such as insomnia and psychosis.[2][4][5] Accurate characterization of its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to understanding its therapeutic window and potential drug-drug interactions.
Pharmacokinetic studies rely on the precise quantification of the drug in biological matrices like plasma or tissue. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[6][7] The cornerstone of a robust LC-MS bioanalytical method is the use of an appropriate internal standard (IS).[8] An ideal IS mimics the analyte's behavior throughout sample preparation and analysis, thereby correcting for variability.[8][9]
This is where stable isotope-labeled (SIL) compounds, such as Volinanserin-d4, offer a distinct advantage. By replacing specific hydrogen atoms with their heavier isotope, deuterium, a molecule is created that is chemically nearly identical to the parent drug but distinguishable by its mass.[10]
The Rationale for Deuteration: Enhancing Bioanalytical Accuracy
The primary role of Volinanserin-d4 in a PK study is to serve as an internal standard for the accurate quantification of Volinanserin. Here’s a breakdown of the scientific principles that underscore its superiority over non-isotopically labeled standards:
-
Compensation for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effects.[10][11] Because Volinanserin-d4 is chemically identical to Volinanserin, it experiences the same ion suppression or enhancement, allowing for accurate correction of the analyte's signal.[10][12]
-
Correction for Sample Preparation Variability: During extraction, evaporation, and reconstitution steps, some sample loss is inevitable.[6][9] As Volinanserin-d4 has the same physicochemical properties as Volinanserin, it will be lost in the same proportion. By comparing the final signal of the analyte to the known concentration of the spiked-in internal standard, the original concentration of the analyte can be accurately calculated.[8]
-
Improved Chromatographic Co-elution: Ideally, the internal standard should co-elute with the analyte during liquid chromatography.[8][10] This ensures that both compounds are subjected to the same matrix effects at the same time. While deuterium labeling can sometimes lead to slight shifts in retention time, proper placement of the deuterium atoms minimizes this effect, leading to near-perfect co-elution.[6][7]
-
Minimizing Cross-Interference: The mass difference between Volinanserin and Volinanserin-d4 (typically 4 mass units) is sufficient to prevent isotopic crosstalk in the mass spectrometer, ensuring that the signal from one does not interfere with the other.[8]
Comparative Physicochemical Properties
The key difference between Volinanserin and Volinanserin-d4 lies in their mass. This seemingly small change has significant implications for their use in LC-MS-based PK studies.
| Property | Volinanserin | Volinanserin-d4 | Rationale for Comparison |
| Chemical Formula | C₂₂H₂₈FNO₃ | C₂₂H₂₄D₄FNO₃ | Highlights the isotopic substitution. |
| Molar Mass | 373.47 g/mol | ~377.50 g/mol | The mass difference is crucial for MS detection. |
| Mass-to-Charge Ratio (m/z) of [M+H]⁺ | ~374.2 | ~378.2 | This difference allows for distinct detection by the mass spectrometer. |
| Chromatographic Retention Time | Nearly Identical | Nearly Identical | Essential for simultaneous analysis and correction of matrix effects.[6][7] |
| Extraction Recovery | Identical | Identical | Ensures that the IS accurately reflects any loss of the analyte during sample processing.[8] |
| Ionization Efficiency | Identical | Identical | Critical for correcting variations in the MS signal due to matrix effects.[10] |
Experimental Design for a Comparative PK Study
A well-designed PK study is essential to accurately compare the performance of Volinanserin-d4 as an internal standard against other methods.
Diagram of a Typical PK Study Workflow
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A Senior Application Scientist's Guide to 5-HT2A Receptor Antagonists: Volinanserin vs. Ketanserin
For decades, the serotonin 2A (5-HT2A) receptor has been a focal point of neuropharmacological research, implicated in everything from psychosis and depression to the mechanisms of psychedelic compounds.[1] The choice of the right pharmacological tool is paramount for dissecting its function. Among the available antagonists, Ketanserin and Volinanserin (also known as MDL-100,907) are two of the most prominent. While both are used to probe 5-HT2A receptor function, their pharmacological profiles are distinct, leading to critical differences in experimental application and data interpretation. This guide provides an in-depth comparison to inform the selection process for researchers in drug discovery and neuroscience.
Section 1: At the Bench - A Head-to-Head Pharmacological Comparison
The fundamental differences between Volinanserin and Ketanserin lie in their affinity and, most critically, their selectivity for the 5-HT2A receptor.
Chemical Structures:
-
Volinanserin: (R)-(+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol[2]
-
Ketanserin: 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione[3]
Binding Affinity and Selectivity: The Decisive Factor
While both compounds exhibit high affinity for the 5-HT2A receptor, Volinanserin was developed specifically to overcome the significant off-target activities that limit the utility of Ketanserin.[4]
Table 1: Comparative Receptor Binding Profile (Ki in nM)
| Receptor Target | Volinanserin (MDL-100,907) | Ketanserin | Key Implication for Researchers |
| 5-HT2A | 0.36 [2][5][6][7] | 0.39 - 2.0 [8][9] | Both are potent 5-HT2A antagonists. Volinanserin demonstrates slightly higher affinity. |
| 5-HT2C | >108 (over 300-fold selective)[2][5][6] | Moderate Affinity[3][4] | Volinanserin is vastly superior for studies requiring specific 5-HT2A blockade without confounding 5-HT2C effects. |
| α1-Adrenergic | >108 (over 300-fold selective)[5][6] | High Affinity[3][4][10] | Ketanserin's antihypertensive effects are largely due to α1-blockade, a major confounder in non-cardiovascular research.[11][12][13] |
| Histamine H1 | Low Affinity[4] | High Affinity[3][4] | Ketanserin can introduce sedative and other H1-mediated effects, complicating behavioral studies. |
| Dopamine D2 | >108 (over 300-fold selective)[5][6] | Low Affinity | Both are suitable for avoiding direct D2 receptor interactions, a key advantage over many antipsychotics. |
| VMAT2 | Not a primary target | Moderate Affinity[3][4] | Ketanserin can interfere with vesicular monoamine transport, a subtle but potentially significant off-target effect.[4] |
Expert Insight: Ketanserin was a pioneering 5-HT2A antagonist, but its promiscuity is its greatest weakness in modern, precise research.[3][4] Its high affinity for α1-adrenergic and H1 receptors means that a researcher using Ketanserin is, in effect, conducting a multi-target experiment.[4] This is particularly problematic when studying phenomena like psychedelic-induced behaviors, where adrenergic and histaminergic systems can play a role. Volinanserin, with its >300-fold selectivity over these key off-targets, provides a much "cleaner" pharmacological probe, ensuring that the observed effects are attributable to 5-HT2A receptor antagonism.[2][5][6]
Functional Activity
-
Volinanserin is a potent and selective 5-HT2A receptor antagonist.[2][14] Some studies suggest it may act as an inverse agonist in certain systems.[15]
-
Ketanserin is a competitive antagonist at 5-HT2A receptors.[10][11] Interestingly, chronic administration of Ketanserin has been shown to cause 5-HT2A receptor down-regulation, an effect not observed with Volinanserin.[16]
Pharmacokinetic Properties
| Parameter | Volinanserin | Ketanserin |
| Bioavailability | N/A (Primarily a research tool) | ~50% (Oral)[3][17] |
| Protein Binding | N/A | 95%[3][17] |
| Elimination Half-life | 6.6 hours (in plasma)[14] | 10-29 hours[3] |
| Key Feature | Despite a shorter plasma half-life, PET imaging shows a much longer brain receptor occupancy half-life.[14] | Higher blood-brain barrier permeability in humans than in rodents.[3] |
Section 2: Designing Your Experiment - Protocol Selection and Rationale
The choice between Volinanserin and Ketanserin should be dictated by the specific research question and the need to eliminate confounding variables.
Diagram: Decision Workflow for Antagonist Selection
Caption: Decision tree for selecting between Volinanserin and Ketanserin.
Experimental Protocol 1: In Vitro Radioligand Binding Assay
This protocol allows for the determination of a compound's binding affinity (Ki) for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand, such as [3H]Ketanserin.
Objective: To determine the Ki of Volinanserin at the human 5-HT2A receptor.
Materials:
-
Membrane preparations from cells stably expressing human 5-HT2A receptors (e.g., from CHO-K1 cells).[18]
-
[3H]Ketanserin (Radioligand).
-
Volinanserin (Test compound).
-
Ketanserin (Unlabeled, for non-specific binding).
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[19]
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).[19]
-
Microplate scintillation counter.
Procedure:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in fresh, cold assay buffer.[19] Perform a protein concentration assay (e.g., BCA) to normalize data.[19]
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 150 µL of membranes, 50 µL of buffer, and 50 µL of [3H]Ketanserin (at a concentration near its Kd, e.g., 0.5 nM).[20]
-
Non-Specific Binding (NSB): Add 150 µL of membranes, 50 µL of a high concentration of unlabeled Ketanserin (e.g., 1 µM), and 50 µL of [3H]Ketanserin.[20] The excess unlabeled ligand will occupy nearly all receptors, so any remaining radioligand binding is considered non-specific.
-
Competition Binding: Add 150 µL of membranes, 50 µL of Volinanserin at various concentrations (e.g., 10-point serial dilution), and 50 µL of [3H]Ketanserin.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[20]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto the pre-soaked filter plates. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove unbound radioligand.[19]
-
Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[19]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of Volinanserin.
-
Use non-linear regression (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligagnd binding assay.
Experimental Protocol 2: In Vivo Head-Twitch Response (HTR) in Mice
The HTR is a rapid, involuntary head shake in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelics.[21] This protocol is ideal for assessing the in vivo efficacy of an antagonist like Volinanserin.
Objective: To determine if Volinanserin can block the HTR induced by the 5-HT2A agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane).
Materials:
-
Male C57BL/6J mice.
-
Volinanserin (dissolved in vehicle, e.g., saline).
-
DOI hydrochloride (dissolved in vehicle).
-
Observation chambers.
Procedure:
-
Acclimation: Place mice individually into the observation chambers and allow them to acclimate for at least 30 minutes.[5]
-
Pre-treatment: Administer Volinanserin (e.g., 0.001 - 0.1 mg/kg, intraperitoneally) or its vehicle to different groups of mice.[21] The choice of dose range is critical; pilot studies may be required.
-
Antagonist Uptake Period: Wait for a set period (e.g., 15-30 minutes) to allow for drug absorption and distribution to the brain.[21]
-
Agonist Challenge: Administer DOI (e.g., 1.0 mg/kg, intraperitoneally) or its vehicle to all mice.[21]
-
Behavioral Observation: Immediately after DOI administration, begin recording the number of head twitches for each mouse over a defined period (e.g., 30 minutes). An observer blinded to the treatment conditions should perform the counting.
-
Data Analysis:
-
Compare the mean number of head twitches in the Vehicle + DOI group to the Volinanserin + DOI groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if Volinanserin produced a significant, dose-dependent reduction in the DOI-induced HTR.
-
Calculate the AD50 (the dose of antagonist that produces 50% antagonism) to quantify the potency of Volinanserin.[21]
-
Self-Validation: The experimental design must include a vehicle-only group (to ensure no spontaneous HTR) and a Volinanserin-only group (to confirm the antagonist has no agonist activity itself).[21] The robust HTR in the Vehicle + DOI group serves as the positive control, which should be significantly attenuated by effective doses of Volinanserin.
Section 3: Understanding the Mechanism - 5-HT2A Signaling
Both Volinanserin and Ketanserin exert their primary effect by blocking the canonical Gq/11 signaling pathway initiated by serotonin binding to the 5-HT2A receptor.
Diagram: 5-HT2A Receptor Gq Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway of the 5-HT2A receptor.
Conclusion and Future Directions
For researchers aiming to specifically dissect the role of the 5-HT2A receptor, Volinanserin is the superior tool . Its high selectivity minimizes the risk of confounding data from off-target interactions, providing more reliable and interpretable results.[2][4]
Ketanserin , while historically significant, should be used with caution in non-cardiovascular research.[3][4] Its utility is now largely confined to replicating older studies for comparative purposes or in specific contexts, like human clinical trials blocking psychedelic effects where it has a long history of use.[3] When using Ketanserin, it is imperative to design experiments with appropriate controls to account for its α1-adrenergic and H1-histaminergic activities.
The choice is clear: for precision and mechanistic clarity in 5-HT2A receptor research, the high selectivity of Volinanserin makes it the modern standard.
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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods Using Volinanserin-d4
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is paramount. When pharmacokinetic (PK) data is generated across different studies, laboratories, or even different analytical methods within the same study, ensuring the congruency of this data is a critical regulatory and scientific necessity. This guide provides an in-depth, experience-driven comparison of bioanalytical method cross-validation, with a practical focus on the use of Volinanserin and its deuterated internal standard, Volinanserin-d4.
The Imperative of Cross-Validation in Bioanalytical Science
In the lifecycle of drug development, it is not uncommon for bioanalytical methods to be transferred between laboratories or for methods to evolve.[1] A cross-validation is a comparison of the validation parameters of two or more bioanalytical methods to demonstrate that they provide comparable data.[2][3] This process is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) when data from different sources will be combined or compared to support regulatory submissions.[2][4] The primary goal is to ensure that any observed differences in pharmacokinetic profiles are due to the drug's behavior in vivo, not analytical variability.
The use of a stable isotope-labeled (SIL) internal standard, such as Volinanserin-d4, is a cornerstone of robust quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard mimics the analyte of interest through extraction, chromatography, and ionization, thereby compensating for variability in the analytical process. Deuterated standards like Volinanserin-d4 are considered the gold standard as their physicochemical properties are nearly identical to the unlabeled analyte, Volinanserin.
The Gold Standard: Volinanserin-d4 as an Internal Standard
Volinanserin is a selective 5-HT2A receptor antagonist that has been investigated for various central nervous system disorders.[5] In bioanalytical assays, precise and accurate quantification of Volinanserin in biological matrices like plasma is crucial for pharmacokinetic assessments. Volinanserin-d4 is the deuterium-labeled analogue of Volinanserin, making it an ideal internal standard for LC-MS/MS-based quantification.
Why a Deuterated Internal Standard?
-
Co-elution: Volinanserin-d4 will chromatographically co-elute with Volinanserin, meaning they experience the same matrix effects and ionization suppression or enhancement.
-
Similar Extraction Recovery: The efficiency of the extraction process from the biological matrix will be virtually identical for both the analyte and the deuterated internal standard.
-
Mass Differentiation: The mass difference between Volinanserin and Volinanserin-d4 allows for their distinct detection by the mass spectrometer, enabling accurate ratiometric quantification.
While SIL internal standards are preferred, it is crucial to recognize that they may not perfectly compensate for all sources of variability and a thorough validation is always necessary.
Designing a Robust Cross-Validation Experiment
A cross-validation study should be meticulously designed to provide a comprehensive comparison of the bioanalytical methods. Here, we outline a typical experimental workflow for cross-validating two LC-MS/MS methods for the quantification of Volinanserin in human plasma, using Volinanserin-d4 as the internal standard.
Cross-Validation Experimental Workflow.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a typical approach for the cross-validation of two bioanalytical methods for Volinanserin in human plasma.
1. Preparation of Quality Control (QC) Samples:
-
Spike a pooled human plasma matrix with known concentrations of Volinanserin to prepare QC samples at a minimum of three levels: low, medium, and high.
-
These concentrations should span the expected range of the study samples.
2. Sample Selection:
-
If available, select at least 30 incurred samples from a relevant clinical or preclinical study. These samples provide a real-world test of the methods' comparability.
3. Sample Analysis:
-
Analyze the QC samples and incurred samples with both bioanalytical methods.
-
It is recommended to perform the analysis in triplicate for the QC samples.
Sample Preparation (Protein Precipitation - A Common Approach):
-
To 50 µL of plasma sample (QC or incurred sample), add 150 µL of acetonitrile containing Volinanserin-d4 (the internal standard).
-
Vortex the samples for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Representative LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Volinanserin: Monitor a specific precursor ion to product ion transition.
-
Volinanserin-d4: Monitor the corresponding precursor to product ion transition, which will be shifted by 4 mass units.
-
-
Data Analysis and Acceptance Criteria
The data generated from the cross-validation experiment must be rigorously evaluated against pre-defined acceptance criteria as stipulated by regulatory guidelines.
For Spiked QC Samples:
The mean concentration and precision (Coefficient of Variation, CV) for the QC samples should be calculated for each method. The acceptance criteria are generally:
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The CV should not exceed 15%.
For Incurred Samples:
The percentage difference between the concentrations obtained by the two methods for each incurred sample should be calculated. A common acceptance criterion is that for at least 67% of the samples, the percentage difference should be within ±20% of the mean of the two values.
Statistical Approaches:
In addition to the above, statistical methods like Bland-Altman plots can be employed to visually assess the agreement between the two methods and identify any concentration-dependent bias.
Decision Tree for Cross-Validation Acceptance.
Comparative Performance: Volinanserin-d4 vs. Other Internal Standards
While a deuterated internal standard like Volinanserin-d4 is the preferred choice, other alternatives exist, each with its own set of advantages and disadvantages.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., Volinanserin-d4) | - Nearly identical chemical and physical properties to the analyte.[6] - Co-elutes with the analyte, providing the best compensation for matrix effects. - High accuracy and precision. | - Can be expensive and time-consuming to synthesize. - Potential for isotopic interference if not adequately resolved by the mass spectrometer. |
| Structural Analogue | - More readily available and less expensive than SIL standards. - Can provide acceptable performance if carefully selected and validated. | - Differences in physicochemical properties can lead to different extraction recoveries and chromatographic retention times. - May not effectively compensate for matrix effects. |
| No Internal Standard | - Simplest approach. | - Highly susceptible to variations in sample preparation, injection volume, and instrument response. - Generally not acceptable for regulated bioanalysis. |
The use of Volinanserin-d4 significantly enhances the reliability and robustness of the bioanalytical method, providing greater confidence in the pharmacokinetic data and facilitating a smoother regulatory review process.
Conclusion
The cross-validation of bioanalytical methods is a non-negotiable step in ensuring the integrity and comparability of data in drug development. The use of a high-quality, stable isotope-labeled internal standard like Volinanserin-d4 is instrumental in achieving a successful cross-validation. By following a well-designed experimental protocol and adhering to the stringent acceptance criteria set forth by regulatory authorities, researchers can confidently demonstrate the interchangeability of their bioanalytical methods, ultimately contributing to the generation of reliable and defensible pharmacokinetic data.
References
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018).
- European Medicines Agency (EMA). (2011).
- Muirhead, D., & Smart, T. (2000). Cross validation in bioanalysis: Why, when and how?.
- Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Determination of sample preparation effects in liquid chromatography-tandem mass spectrometry.
- Verhaeghe, T. (2018).
-
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Németh, K., Palkó, R., Kovács, P., & Visy, J. (2014). Development of novel chiral capillary electrophoresis methods for the serotonin receptor (5-HT2A) antagonist MDL 100,907 (volinanserin) and for its key intermediate compound. Journal of pharmaceutical and biomedical analysis, 88, 579–583. [Link]
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LCGC International. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
- Kehne, J. H., Baron, B. M., Carr, A. A., Chaney, S. F., Elands, J., Feldman, D. J., ... & McCloskey, T. C. (1996). Preclinical characterization of the potential of the 5-HT2A receptor antagonist MDL 100,907 as an antipsychotic agent. Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.
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A Comparative Guide to the Efficacy of Volinanserin and Other 5-HT2A Antagonists for Researchers
As the scientific community continues to unravel the complexities of neuropsychiatric and sleep disorders, the serotonin 2A (5-HT2A) receptor remains a focal point of therapeutic innovation. Antagonism of this receptor has been implicated in the therapeutic mechanisms of atypical antipsychotics and is a primary strategy for treating conditions ranging from schizophrenia and Parkinson's disease psychosis to insomnia.[1][2][3][4][5] This guide offers a detailed comparative analysis of Volinanserin (MDL 100,907), a highly selective 5-HT2A antagonist, and other key agents in this class. We will delve into their binding affinities, functional potencies, and the experimental methodologies crucial for their evaluation.
The 5-HT2A Receptor: A Critical Therapeutic Target
The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is widely expressed in the central nervous system, particularly in cortical regions involved in cognition and perception.[4] Upon activation by serotonin, it primarily couples to the Gq/G11 protein, initiating a signaling cascade that results in the hydrolysis of inositol phosphates and an increase in intracellular calcium.[6] This pathway modulates various neuronal processes, and its dysregulation is associated with several psychiatric conditions.[1] Consequently, antagonists that block this receptor are valuable tools for restoring neurotransmitter balance and alleviating symptoms.[5]
Canonical 5-HT2A Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated by 5-HT2A receptor activation, which antagonists aim to block.
Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway.
Pharmacological Profiles of Key 5-HT2A Antagonists
The efficacy and side-effect profile of a 5-HT2A antagonist are largely determined by two factors: its affinity (how tightly it binds to the receptor) and its selectivity (how well it avoids binding to other receptors).
Volinanserin (MDL 100,907)
Volinanserin is renowned in research settings for being a potent and highly selective antagonist of the 5-HT2A receptor.[7][8] It demonstrates sub-nanomolar affinity for its target and exhibits exceptional selectivity, with over 300-fold less affinity for other related receptors like the 5-HT1C, alpha-1 adrenergic, and dopamine D2 receptors.[7][9][10] This high selectivity is a critical attribute, as it minimizes the potential for off-target effects that are common with less selective agents, such as the extrapyramidal symptoms associated with D2 receptor blockade.[5] While investigated in clinical trials for schizophrenia and insomnia, its development for commercial use was discontinued.[8][11]
Pimavanserin (Nuplazid®)
Pimavanserin is a notable success story in this class, being the first and only drug approved by the FDA specifically for the treatment of Parkinson's disease psychosis.[3][12][13] It acts as a selective inverse agonist and antagonist at 5-HT2A receptors.[12][14] Its high binding affinity for the 5-HT2A receptor is a key feature of its pharmacological profile.[12][14] Importantly, Pimavanserin has no appreciable affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors, which differentiates it from many atypical antipsychotics and contributes to its favorable tolerability profile in motor-sensitive patient populations.[13][14]
Ritanserin
Ritanserin is a potent antagonist with high affinity for both 5-HT2A and 5-HT2C receptors.[15][16] While it is selective relative to many other receptor systems, its dual action on both 5-HT2A and 5-HT2C receptors gives it a distinct pharmacological profile compared to the highly selective Volinanserin or Pimavanserin.[15] This dual antagonism was investigated for its potential to improve slow-wave sleep.[15] Ritanserin's development was also halted, but it remains a valuable reference compound in research.[15]
Ketanserin
Ketanserin is a classic, prototypic 5-HT2A antagonist but is considered non-selective compared to the newer agents.[17] While it binds with high affinity to 5-HT2A receptors, it also significantly antagonizes alpha-1 adrenergic and, to a lesser extent, histamine H1 receptors.[18] This lack of selectivity can lead to cardiovascular side effects (e.g., hypotension) mediated by alpha-1 blockade. Its utility is now primarily as a research tool for initial pharmacological studies.[17]
Quantitative Comparison of Binding Affinities
The equilibrium dissociation constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity. The data below, compiled from various in vitro radioligand binding assays, highlight the differences in potency and selectivity among these compounds.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | D2 Ki (nM) | α1-adrenergic Ki (nM) | H1 Ki (nM) |
| Volinanserin | 0.36 [7][9][10] | >100 | >100 | >100 | - |
| Pimavanserin | 0.087 [12][14] | 0.44[12][14] | >300[13] | >300[13] | >300[13] |
| Ritanserin | 0.45 [15][16] | 0.71[15][16] | 34.7[16] | 48.2[16] | 17.6[16] |
| Ketanserin | ~1-3.5 [17][18] | Lower affinity[17] | 240[19] | High affinity[18] | High affinity[18] |
Note: Ki values can vary slightly based on experimental conditions (e.g., tissue source, radioligand used).
Functional Efficacy: Beyond Binding
While binding affinity is crucial, it does not describe the functional consequence of that binding. Functional assays measure a compound's ability to inhibit the receptor's signaling response, typically reported as an IC50 value (the concentration required to inhibit 50% of the maximal response).
| Compound | 5-HT2A IC50 (nM) | Assay Type |
| Volinanserin | 3.3 - 5.1 | Varies (e.g., agonist-induced signaling) |
| Pimavanserin | 1.9[13] | R-SAT (Receptor Selection and Amplification Technology) |
| Ritanserin | 9.2[6] | IP1 Accumulation Assay |
| Ketanserin | 5.7[6] | IP1 Accumulation Assay |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the data presented in this guide are derived from standardized, self-validating experimental protocols. The following sections detail the core methodologies used to characterize 5-HT2A antagonists.
Workflow for 5-HT2A Antagonist Characterization
The logical progression from identifying a compound's binding characteristics to confirming its functional efficacy is a cornerstone of pharmacological research.
Caption: Standard experimental workflow for characterizing 5-HT2A antagonists.
Protocol 1: Radioligand Binding Assay for Ki Determination
This competitive binding assay is the gold standard for determining a compound's affinity (Ki) for the 5-HT2A receptor. The principle is to measure how effectively a test compound (e.g., Volinanserin) competes with a radiolabeled ligand (e.g., [³H]ketanserin or [³H]MDL 100,907) for binding to the receptor.[16][20][21]
Materials:
-
Receptor Source: Homogenized membranes from cells expressing human 5-HT2A receptors or from rat frontal cortex tissue.
-
Radioligand: [³H]ketanserin or [³H]MDL 100,907 at a concentration near its Kd.[20][21]
-
Test Compound: Volinanserin or other antagonists at varying concentrations.
-
Non-specific Agent: A high concentration of a known 5-HT2A ligand (e.g., 1 µM Ketanserin) to define non-specific binding.[21]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[16]
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.[16]
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation Setup: In triplicate, prepare tubes for:
-
Total Binding: Receptor membranes + radioligand + buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific agent.
-
Competition: Receptor membranes + radioligand + test compound (at each concentration).
-
-
Incubation: Incubate all tubes at a set temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[16][20][21]
-
Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[16]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Analysis:
-
Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to fit the curve and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay for IC50 Determination
This cell-based functional assay measures an antagonist's ability to block the intracellular calcium mobilization that occurs upon agonist activation of the 5-HT2A receptor.[22][23]
Materials:
-
Cell Line: A stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2A receptor.[6][22]
-
Calcium-sensitive Dye: A fluorescent dye like Fluo-4 AM or Fura-2 AM.
-
Agonist: Serotonin (5-HT) at a concentration that produces a sub-maximal response (e.g., its EC80).[22]
-
Test Compound: Volinanserin or other antagonists at varying concentrations.
-
Assay Plate: 96- or 384-well black, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the 5-HT2A-expressing cells into the microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in an appropriate buffer. Incubate in the dark at 37°C for approximately 1 hour.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of the test antagonist (or buffer for control wells) to the plate and incubate for a specified period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Begin recording baseline fluorescence. Inject the 5-HT agonist into all wells and continue to record the change in fluorescence intensity over time. The binding of the agonist will trigger calcium release, causing a sharp increase in fluorescence.
-
Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data: Set the response in the absence of antagonist (agonist only) as 100% and the baseline (no agonist) as 0%.
-
Plot the percentage of agonist response against the log concentration of the antagonist.
-
Use non-linear regression to fit the dose-response curve and calculate the IC50 value, which represents the functional potency of the antagonist.
-
Conclusion
The comparative analysis of Volinanserin, Pimavanserin, Ritanserin, and Ketanserin reveals a clear evolution in the development of 5-HT2A antagonists, with a strong emphasis on improving selectivity to enhance therapeutic efficacy and minimize side effects. Volinanserin stands out as a research tool of exceptional potency and selectivity, providing a benchmark for clean 5-HT2A antagonism. Pimavanserin exemplifies the successful clinical translation of this selectivity, offering a needed therapy for Parkinson's disease psychosis.[12] The less selective profiles of Ritanserin and Ketanserin, while historically important, underscore the critical role of off-target interactions in defining a drug's overall clinical utility. For researchers in drug development, a thorough understanding of these comparative profiles, grounded in robust experimental data, is essential for designing the next generation of targeted neuropsychiatric therapeutics.
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A Comparative Guide to Utilizing Volinanserin-d4 as a Reference Standard for Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity, safety, and efficacy of pharmaceutical products is paramount.[1][2] Impurity profiling is a critical component of this process, demanding analytical methods that are not only precise but also robust and reliable.[3][4] This guide provides an in-depth technical comparison of using Volinanserin-d4, a deuterated stable isotope-labeled (SIL) compound, as an internal standard for the impurity profiling of Volinanserin, a selective 5-HT2A receptor antagonist.[5][6] We will explore the scientific rationale behind the superiority of SIL internal standards, present comparative data, and provide detailed experimental protocols.
The Foundational Principle: Why Stable Isotope Dilution with Volinanserin-d4 is the Gold Standard
In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to control for variability during sample preparation, chromatographic separation, and detection.[7][8] The ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process.[7] This is where Volinanserin-d4 excels.
Volinanserin-d4 is chemically identical to Volinanserin, with the only difference being the replacement of four hydrogen atoms with their stable, non-radioactive isotope, deuterium (²H or D).[9][10][11] This subtle mass increase allows it to be distinguished by a mass spectrometer, yet its physicochemical properties remain nearly identical to the parent compound.[9][12][13] This near-perfect chemical analogy is the basis of the Stable Isotope Dilution (SID) technique, which is recognized for providing the highest possible analytical specificity and accuracy.[9]
Advantages of Volinanserin-d4 over other Internal Standards:
-
Correction for Matrix Effects: Complex biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification.[14][15] Because Volinanserin-d4 co-elutes and experiences the same matrix effects as Volinanserin, it provides a more accurate correction compared to structurally analogous but chemically different internal standards.[14][15]
-
Compensation for Sample Preparation Variability: Losses can occur during extraction, evaporation, and reconstitution steps. Volinanserin-d4, being added at the beginning of the process, experiences the same losses as the analyte, ensuring that the ratio of analyte to internal standard remains constant.[14]
-
Improved Precision and Accuracy: By effectively normalizing for variations, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[15][16]
-
Enhanced Method Robustness: Methods employing deuterated standards are more robust and transferable between different laboratories and instruments.[9]
Comparative Performance Data
To illustrate the tangible benefits of using Volinanserin-d4, consider the following hypothetical data, which reflects typical improvements seen when switching from a structural analog internal standard to a stable isotope-labeled one.
| Parameter | Method with Structural Analog IS | Method with Volinanserin-d4 IS | Comment |
| Accuracy (% Recovery) | 85-115% | 98-102% | Tighter recovery range indicates better accuracy. |
| Precision (%RSD) | < 15% | < 5% | Lower relative standard deviation signifies higher precision. |
| Linearity (r²) | > 0.990 | > 0.999 | Improved linearity over the calibration range. |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.1 ng/mL | Increased sensitivity. |
This data is illustrative and intended for comparative purposes.
Experimental Workflow & Protocols
A self-validating system is crucial for regulatory compliance and data integrity. The following protocols are designed to meet the rigorous standards outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for the validation of analytical procedures.[17][18][19][20]
Diagram: Impurity Profiling Workflow
Caption: Experimental workflow for impurity profiling.
Detailed Protocol: LC-MS/MS Method for Impurity Profiling of Volinanserin
This protocol is a general guideline and should be optimized and validated for your specific application and instrumentation.
1. Materials and Reagents:
-
Volinanserin Reference Standard
-
Volinanserin-d4 Internal Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL solution of Volinanserin-d4 in methanol.
-
Working Internal Standard Solution (Working IS): Dilute the IS Stock to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards of Volinanserin in a blank matrix, ranging from the limit of quantification (LOQ) to a concentration exceeding the expected impurity levels. Spike each calibration standard with the Working IS.
-
Sample Preparation: Accurately weigh a sample of Volinanserin drug substance or product. Dissolve in a suitable diluent and spike with the Working IS to the same final concentration as the calibration standards.
3. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[21][22][23][24]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Volinanserin from its potential impurities.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Volinanserin: Precursor ion > Product ion (to be determined by infusion).
-
Volinanserin-d4: Precursor ion > Product ion (to be determined by infusion).
-
Potential Impurities: Monitor for known and potential degradation products.
-
4. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18][20]
Logical Comparison: Volinanserin-d4 vs. Alternative Standards
Caption: Logical comparison of internal standard choices.
Conclusion: Ensuring Data Integrity in Pharmaceutical Analysis
The use of a deuterated internal standard like Volinanserin-d4 is not merely a technical preference but a strategic decision to ensure the highest level of data quality and integrity in impurity profiling. Its ability to accurately and precisely correct for the myriad sources of variability inherent in LC-MS analysis makes it the gold standard.[9] By mirroring the behavior of the analyte, Volinanserin-d4 enables researchers and drug development professionals to generate reproducible, reliable, and defensible data that meets stringent regulatory expectations.[1][3][4] The initial investment in a stable isotope-labeled standard is far outweighed by the significant improvements in data integrity and the ultimate success of drug development programs.
References
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Published November 8, 2025. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Published October 30, 2025. Available at: [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Biotech Pioneer. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. Published 2008. Available at: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Published August 20, 2013. Available at: [Link]
- Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing.
- Nageswara Rao Reddy. Stable Labeled Isotopes as Internal Standards: A Critical Review. Modern Applications in Pharmacy & Pharmacology. 2017;1(2).
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Published November 2005. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. Pharmaffiliates. Published November 12, 2025. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
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Regulatory aspects of Impurity profiling. International Journal of Drug Regulatory Affairs. Published December 15, 2020. Available at: [Link]
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Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Published January 21, 2022. Available at: [Link]
-
Quality: impurities. European Medicines Agency (EMA). Available at: [Link]
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Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. National Institutes of Health (NIH). Available at: [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA). Available at: [Link]
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Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Published January 11, 2022. Available at: [Link]
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(PDF) Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Published August 6, 2025. Available at: [Link]
-
Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. Available at: [Link]
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A Simple and Sensitive HPLC-MS/MS Assay for the Quantitation of Blonanserin and N-Desethyl Blonanserin in Rat Plasma and Its Application to Pharmacokinetic Study. National Institutes of Health (NIH). Available at: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
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Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. PubMed. Published May 1, 2018. Available at: [Link]
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Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. National Institutes of Health (NIH). Published March 16, 2018. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Published 2013. Available at: [Link]
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Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science. Available at: [Link]
-
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. Available at: [Link]
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- 5. Volinanserin-d4 Hydrochloride Salt | LGC Standards [lgcstandards.com]
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A Comparative Guide to the Kinetic Isotope Effect of Volinanserin-d4 in Drug Metabolism
This guide provides an in-depth analysis of the kinetic isotope effect (KIE) on Volinanserin-d4, a deuterated analog of the selective 5-HT2A antagonist, Volinanserin. We will explore the theoretical underpinnings of the KIE, present a detailed experimental workflow for its assessment, and provide comparative data to illustrate its impact on metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of isotopic labeling to optimize drug candidates.
Introduction: Volinanserin and the Rationale for Deuteration
Volinanserin is a potent and selective antagonist of the serotonin 5-HT2A receptor, which has been investigated for its potential in treating insomnia and other central nervous system disorders. Like many small molecule drugs, Volinanserin undergoes metabolic transformation in the liver, primarily mediated by cytochrome P450 enzymes. This metabolism can lead to the formation of metabolites with different pharmacological activity or clearance rates, impacting the drug's overall pharmacokinetic profile and duration of action.
One common metabolic pathway for compounds containing N-alkyl groups, such as Volinanserin, is N-dealkylation. This process is often initiated by the enzymatic abstraction of a hydrogen atom from the carbon adjacent to the nitrogen. The rate of this reaction can be a key determinant of the drug's metabolic stability.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, can significantly alter the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. By strategically placing deuterium atoms at metabolically labile positions, it is possible to slow down the rate of metabolism, thereby improving the drug's pharmacokinetic properties. This guide will assess the KIE of Volinanserin-d4, a deuterated version of Volinanserin, to demonstrate this principle.
The Kinetic Isotope Effect (KIE) in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered by substituting an atom in the molecule with one of its isotopes. In the context of drug metabolism, the primary KIE is observed when a C-H bond being cleaved in the rate-determining step is replaced by a C-D bond. The greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy required for bond cleavage.
This can be a powerful tool in drug design to enhance metabolic stability. By identifying the specific sites of metabolism on a drug molecule ("soft spots"), medicinal chemists can introduce deuterium at these positions to attenuate metabolic breakdown. The magnitude of the KIE is expressed as the ratio of the reaction rates for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). A KIE value significantly greater than 1 indicates that C-H bond cleavage is part of the rate-determining step of the reaction.
Experimental Assessment of the KIE for Volinanserin-d4
To quantify the KIE of Volinanserin-d4, a series of in vitro metabolic stability assays are conducted. The following protocol outlines a typical workflow for comparing the metabolism of Volinanserin and its deuterated analog in human liver microsomes.
Experimental Workflow
Caption: Simplified metabolic pathway and the impact of the KIE.
By replacing the hydrogen atoms at this metabolically "soft" spot with deuterium, the C-D bond's greater strength slows down the initial oxidation step by CYP3A4, the primary enzyme responsible for Volinanserin's metabolism. This directly translates to a reduced rate of N-dealkylation and, consequently, a more stable compound.
Conclusion and Future Directions
The assessment of the kinetic isotope effect for Volinanserin-d4 provides compelling evidence for the utility of deuterium labeling in enhancing drug metabolic stability. The observed KIE of 3.1 demonstrates a significant reduction in the intrinsic clearance of the deuterated compound in vitro.
These findings strongly support the potential for Volinanserin-d4 to exhibit an improved pharmacokinetic profile in vivo, potentially leading to a longer half-life, reduced dosing frequency, and lower inter-individual variability in drug exposure. Further in vivo studies in animal models and ultimately in humans are warranted to confirm these benefits and to fully characterize the pharmacokinetic and pharmacodynamic profile of Volinanserin-d4. The principles and methodologies outlined in this guide provide a robust framework for the continued investigation and application of the kinetic isotope effect in drug discovery and development.
References
-
Title: The Kinetic Isotope Effect as a Tool in Drug Discovery Source: ScienceDirect URL: [Link]
-
Title: Volinanserin Source: Wikipedia URL: [Link]
-
Title: Deuterated Drugs: A New Approach to Drug Discovery and Development Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: In Vitro Metabolic Stability Assay in Liver Microsomes Source: BioDuro URL: [Link]
-
Title: Cytochrome P450 3A4 Source: Wikipedia URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
